Methyl 2,4-dibromobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBVWPHNYFFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626620 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54335-33-0 | |
| Record name | Methyl 2,4-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2,4-dibromobenzoate CAS number 54335-33-0
CAS Number: 54335-33-0
This technical guide provides an in-depth overview of Methyl 2,4-dibromobenzoate, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering comprehensive data on its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is a halogenated aromatic ester. Its key physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol [1] |
| Boiling Point | 308.00 °C[1] |
| Flash Point | 140.10 °C[1] |
| Storage Temperature | 10°C - 25°C[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2,4-dibromobenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Esterification of 2,4-dibromobenzoic acid
Materials:
-
2,4-dibromobenzoic acid (250 g, 0.90 mol)[2]
-
Methanol (2L)[2]
-
Concentrated sulfuric acid (18.4 g, 0.19 mol)[2]
-
Cold methanol (for washing)
Procedure:
-
In a 2-liter round-bottomed flask, dissolve 2,4-dibromobenzoic acid in methanol.[2]
-
Carefully add concentrated sulfuric acid to the solution.[2]
-
Heat the reaction mixture to reflux and maintain it overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Collect the resulting precipitate by filtration.[2]
-
Wash the collected solid with cold methanol.[2]
-
Dry the product under a vacuum to yield this compound as a yellow solid (213.6 g).[2]
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactivity in forming new chemical bonds.
It is used in the preparation of compounds with potential immunosuppressive and antitumor activities.[2] The bromine atoms on the aromatic ring make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular frameworks for drug discovery.
As a reactive intermediate, it is employed in oxidative cyclizations and serves as a coupling agent in various organic reactions.[1] It can also act as an efficient catalyst in the amination of ketones and aryl bromides with palladium catalysis.[1]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this exact isomer are not publicly available in the search results, standard analyses would include:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
For reference, spectroscopic data for similar compounds like Methyl 4-bromobenzoate and Methyl 4-(bromomethyl)benzoate are available in chemical databases, which can provide insights into the expected spectral characteristics.[3][4]
Safety and Handling
This compound is associated with several health hazards and requires careful handling in a laboratory setting.
| Hazard Category | Description |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
Precautionary Measures
The following precautionary statements outline the necessary safety measures when working with this compound.
| Precaution Type | Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] |
| P271 | Use only outdoors or in a well-ventilated area.[5][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5][6] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[5][6] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5][6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |
References
- 1. This compound | 54335-33-0 | FM66220 [biosynth.com]
- 2. This compound | 54335-33-0 [chemicalbook.com]
- 3. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]
- 4. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of Methyl 2,4-dibromobenzoate from 2,4-dibromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of methyl 2,4-dibromobenzoate from 2,4-dibromobenzoic acid. The primary method detailed is the Fischer esterification, a fundamental and widely used reaction in organic synthesis. This document outlines the experimental protocol, presents key quantitative data, and illustrates the workflow for this chemical transformation.
Core Synthesis: Fischer Esterification
The conversion of 2,4-dibromobenzoic acid to its methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the ester and water.[1][2][3] Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl).[1]
The reaction is reversible, and to maximize the yield of the desired ester, a large excess of the alcohol is often used as the solvent.[1][4] Another strategy to drive the reaction to completion is the removal of water as it is formed.[1][2]
Experimental Protocol
The following protocol is a common method for the synthesis of this compound.
Materials:
-
2,4-Dibromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 2-liter round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2 liters of methanol.[5]
-
Carefully add 18.4 g (0.19 mol) of concentrated sulfuric acid to the solution while stirring.[5]
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[5]
-
Maintain the reflux overnight to ensure the reaction goes to completion.[5]
-
After the reflux period, allow the mixture to cool to room temperature.[5]
-
A precipitate of this compound will form upon cooling.[5]
-
Collect the solid product by filtration.[5]
-
Wash the collected precipitate with cold methanol to remove any unreacted starting material or soluble impurities.[5]
-
Dry the purified product under a vacuum to obtain this compound.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 2,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 250 | 0.90 | Starting Material |
| Methanol | CH₄O | 32.04 | 2 L | ~49.4 | Reagent/Solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 18.4 | 0.19 | Catalyst |
| This compound | C₈H₆Br₂O₂ | 293.94 | 213.6 | 0.73 | Product |
Yield: The reported yield for this reaction is approximately 81% (based on the provided data of 213.6 g of product from 250 g of starting material).[5]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Fischer Esterification
The mechanism of the Fischer esterification involves several key steps, which can be visualized as a signaling pathway for the chemical transformation.
Caption: Mechanism of the Fischer esterification reaction.
References
Methyl 2,4-dibromobenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,4-dibromobenzoate, a key intermediate in organic synthesis. This document details its characteristics, synthesis, and purification, and provides relevant spectral data and experimental protocols to support its application in research and development.
Core Physical and Chemical Properties
This compound is a halogenated aromatic ester. Its structure and key identifiers are presented below.
| Property | Value |
| CAS Number | 54335-33-0[1][2][3][4][5][6] |
| Molecular Formula | C₈H₆Br₂O₂[3][4][5][6][7] |
| Molecular Weight | 293.94 g/mol [3][4][5][7] |
| Appearance | Yellow solid[1] |
| Boiling Point | 308.00 °C[7] |
| Flash Point | 140.10 °C[7] |
| Solubility | Soluble in methanol.[3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of 2,4-dibromobenzoic acid.
Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Synthesis
This protocol is adapted from established esterification procedures.[1]
Materials:
-
2,4-dibromobenzoic acid (1 equivalent)
-
Methanol (sufficient to dissolve the acid)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve 2,4-dibromobenzoic acid (e.g., 250 g, 0.90 mol) in methanol (e.g., 2 L).[1]
-
Carefully add concentrated sulfuric acid (e.g., 18.4 g, 0.19 mol) to the solution.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[1]
-
Maintain reflux overnight.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
The product will precipitate out of the solution. Collect the precipitate by filtration.[1]
-
Wash the collected solid with cold methanol to remove any unreacted acid and catalyst.[1]
-
Dry the product under vacuum to yield this compound as a yellow solid.[1]
Purification
The crude product from the synthesis can be purified by column chromatography or recrystallization to achieve high purity.
Experimental Protocol: Purification by Column Chromatography
This protocol is based on the purification method described in the synthesis of a related compound.[1]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: Petroleum ether/Ethyl acetate mixture (e.g., 5:1 v/v)[1]
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a silica gel column using the chosen eluent.
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the petroleum ether/ethyl acetate mixture.[1]
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Spectral Data
The following tables summarize the expected spectral data for this compound based on analysis of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.5-7.7 | dd | 1H | Aromatic H |
| ~7.3-7.5 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~135-140 | Aromatic C-Br |
| ~130-135 | Aromatic C-H |
| ~125-130 | Aromatic C-H |
| ~120-125 | Aromatic C-Br |
| ~115-120 | Aromatic C-COOCH₃ |
| ~52 | -OCH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3100 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720-1740 | C=O (ester) stretch |
| ~1550-1600 | Aromatic C=C stretch |
| ~1200-1300 | C-O (ester) stretch |
| ~700-800 | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~292/294/296 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br isotopes) |
| ~261/263/265 | [M - OCH₃]⁺ |
| ~183/185 | [M - Br - COOCH₃]⁺ |
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of two bromine atoms at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable building block in the preparation of compounds with potential immunosuppressive and antitumor activities.[1]
Applications of this compound in Organic Synthesis.
Conclusion
This technical guide provides essential information on the physical and chemical properties, synthesis, purification, and spectral characteristics of this compound. The detailed protocols and data presented herein are intended to facilitate its use as a key intermediate in the development of novel chemical entities for research and pharmaceutical applications.
References
- 1. This compound | 54335-33-0 [chemicalbook.com]
- 2. 54335-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2,4-Dibromo methyl benzoate - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. 54335-33-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. halochem.com [halochem.com]
- 6. 54335-33-0 | CAS DataBase [chemicalbook.com]
- 7. This compound | 54335-33-0 | FM66220 [biosynth.com]
Technical Guide: Methyl 2,4-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dibromobenzoate is a halogenated aromatic ester that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of bromine atoms on the benzene ring facilitates a variety of cross-coupling reactions and other molecular modifications. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Identity and Properties
This compound is systematically named according to IUPAC nomenclature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 54335-33-0 | [1][2][3] |
| Molecular Formula | C₈H₆Br₂O₂ | [3] |
| Molecular Weight | 293.94 g/mol | [3] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 308.0 °C | [3] |
| Flash Point | 140.1 °C | [3] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)Br | [3] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 2,4-dibromobenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 2,4-dibromobenzoic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[2]
Materials:
-
2,4-dibromobenzoic acid (C₇H₄Br₂O₂)[4]
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
2L Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum source
Procedure:
-
Reaction Setup: In a 2L round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2L of methanol.
-
Catalyst Addition: To the stirred solution, slowly and carefully add 18.4 g of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux overnight to ensure the reaction goes to completion.
-
Crystallization and Isolation: After the reflux period, cool the reaction mixture to room temperature. A precipitate of this compound should form.
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and residual acid.
-
Drying: Dry the purified product under vacuum to yield this compound as a yellow solid.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of complex organic molecules. The two bromine atoms on the aromatic ring offer distinct reactivity, enabling sequential and site-selective functionalization.
-
Cross-Coupling Reactions: The bromo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds.
-
Synthesis of Bioactive Molecules: This compound serves as a precursor in the preparation of molecules with potential immunosuppressive and antitumor activities.[2] The dibrominated scaffold allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
-
Reactive Intermediate: It is also employed as a reactive intermediate for carrying out oxidative cyclizations, further expanding its utility in building complex heterocyclic systems often found in drug candidates.[3] The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a compound.[6]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound as described in the experimental protocol.
Caption: Synthesis and purification workflow for this compound.
References
- 1. 2,4-Dibromo methyl benzoate - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. This compound | 54335-33-0 [chemicalbook.com]
- 3. This compound | 54335-33-0 | FM66220 [biosynth.com]
- 4. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Methyl 2,4-dibromobenzoate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2,4-dibromobenzoate, a key intermediate in various organic synthesis applications.
Molecular Structure and Chemical Formula
This compound is an organic compound with the chemical formula C₈H₆Br₂O₂.[1] Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a methyl ester group at position 1.
Molecular Formula: C₈H₆Br₂O₂
Molecular Weight: 293.94 g/mol [1]
CAS Number: 54335-33-0[1]
SMILES: COC(=O)C1=C(C=C(C=C1)Br)Br[1]
Below is a diagram illustrating the molecular structure of this compound.
References
Spectroscopic Analysis of Methyl 2,4-dibromobenzoate: An In-depth Technical Guide
Note to the reader: The requested 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,4-dibromobenzoate (CAS 54335-33-0) were not available in publicly accessible databases at the time of this search. To provide a comprehensive and illustrative technical guide in line with the user's request, this document presents the complete 1H and 13C NMR spectral data and analysis for a closely related isomer, Methyl 3,5-dibromobenzoate (CAS 51329-15-8) . The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound once its spectral data becomes available.
Introduction
Methyl 3,5-dibromobenzoate is an important intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the 1H and 13C NMR spectral data for Methyl 3,5-dibromobenzoate, complete with experimental protocols and a structural assignment diagram.
Data Presentation
The 1H and 13C NMR spectral data for Methyl 3,5-dibromobenzoate are summarized in the tables below. These tables provide key quantitative information for the unambiguous identification of the compound.
Table 1: 1H NMR Spectral Data for Methyl 3,5-dibromobenzoate
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | 7.85 | Triplet (t) | 1H | 1.8 |
| H-2, H-6 | 8.11 | Doublet (d) | 2H | 1.8 |
| -OCH₃ | 3.93 | Singlet (s) | 3H | N/A |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: 13C NMR Spectral Data for Methyl 3,5-dibromobenzoate
| Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | 53.0 |
| C-3, C-5 | 122.9 |
| C-1 | 134.1 |
| C-2, C-6 | 135.0 |
| C-4 | 137.4 |
| C=O | 163.7 |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz
Experimental Protocols
The following section details the generalized experimental protocols for the acquisition of 1H and 13C NMR spectra of methyl benzoate derivatives. These protocols should be adapted based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 3,5-dibromobenzoate.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of particulate matter.
NMR Spectrometer Setup
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
1H NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
13C NMR Data Acquisition
-
Pulse Program: A proton-decoupled ¹³C experiment is used to obtain a spectrum with singlets for each carbon, simplifying the spectrum.
-
Spectral Width: A wider spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption signals, and the baseline is corrected.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Analysis: The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons. The multiplicities and coupling constants are analyzed to deduce the connectivity of the protons.
Mandatory Visualization
The following diagram illustrates the chemical structure of Methyl 3,5-dibromobenzoate and the assignment of the NMR signals to the corresponding nuclei.
Caption: NMR signal assignments for Methyl 3,5-dibromobenzoate.
Crystal Structure Analysis of Methyl 2,4-dibromobenzoate: A Technical Guide
Disclaimer: As of December 2025, a comprehensive crystal structure analysis for Methyl 2,4-dibromobenzoate is not publicly available in crystallographic databases. This guide presents a detailed analysis of a closely related constitutional isomer, Methyl 3,5-dibromo-4-methylbenzoate , for which crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics of a similar brominated benzoic acid methyl ester.
Introduction
Methyl 3,5-dibromo-4-methylbenzoate (C₉H₈Br₂O₂) is a halogenated aromatic compound. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in a biological context. Single-crystal X-ray diffraction is the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This guide summarizes the key findings from the crystal structure analysis of Methyl 3,5-dibromo-4-methylbenzoate and outlines the experimental procedures involved.
Crystallographic Data
The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-4-methylbenzoate
| Parameter | Value |
| Empirical Formula | C₉H₈Br₂O₂ |
| Formula Weight | 307.97 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 3.9716(2) Å |
| b | 14.2359(7) Å |
| c | 17.2893(8) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 977.52(8) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296(2) K |
| θ range for data collection | 2.82 to 28.29° |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2249 / 0 / 127 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R₁ = 0.0298, wR₂ = 0.0665 |
| R indices (all data) | R₁ = 0.0355, wR₂ = 0.0691 |
Molecular Structure
The molecule of Methyl 3,5-dibromo-4-methylbenzoate is largely planar. The dihedral angle between the benzene ring and the methyl ester group is minimal, indicating a relatively conjugated system. Selected bond lengths and angles are provided in Table 2, and torsion angles are in Table 3.
Table 2: Selected Bond Lengths (Å) and Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate
| Bond | Length (Å) | Angle | Degree (°) |
| Br1-C3 | 1.894(3) | C4-C3-Br1 | 118.8(2) |
| Br2-C5 | 1.896(3) | C6-C5-Br2 | 119.2(2) |
| C1-C2 | 1.385(4) | C2-C1-C6 | 120.9(3) |
| C1-C6 | 1.391(4) | C1-C2-C3 | 119.5(3) |
| C2-C3 | 1.389(4) | C2-C3-C4 | 120.4(3) |
| C3-C4 | 1.390(4) | C3-C4-C5 | 119.5(3) |
| C4-C5 | 1.387(4) | C4-C5-C6 | 120.2(3) |
| C5-C6 | 1.383(4) | C5-C6-C1 | 119.5(3) |
| C1-C7 | 1.491(4) | O1-C7-O2 | 123.5(3) |
| C7-O1 | 1.201(3) | O1-C7-C1 | 124.3(3) |
| C7-O2 | 1.334(3) | O2-C7-C1 | 112.2(2) |
| O2-C8 | 1.451(4) | C7-O2-C8 | 116.1(2) |
| C4-C9 | 1.503(4) | C3-C4-C9 | 120.5(3) |
| C5-C4-C9 | 120.0(3) |
Table 3: Selected Torsion Angles (°) for Methyl 3,5-dibromo-4-methylbenzoate
| Atoms (A-B-C-D) | Angle (°) |
| C6-C1-C7-O1 | -176.4(3) |
| C2-C1-C7-O1 | 3.2(5) |
| C6-C1-C7-O2 | 3.2(4) |
| C2-C1-C7-O2 | -177.2(3) |
| C1-C2-C3-Br1 | 179.6(2) |
| C4-C5-C6-Br2 | -179.3(2) |
| C1-C7-O2-C8 | -0.6(4) |
Experimental Protocols
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
A detailed synthesis protocol for Methyl 3,5-dibromo-4-methylbenzoate can be generalized from standard esterification procedures for aromatic carboxylic acids. A typical method involves the Fischer esterification of 3,5-dibromo-4-methylbenzoic acid.
-
Reaction Setup: 3,5-dibromo-4-methylbenzoic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent.
-
Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup and Purification: After cooling, the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure Methyl 3,5-dibromo-4-methylbenzoate.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For Methyl 3,5-dibromo-4-methylbenzoate, a solvent like ethanol, methanol, or a mixture of hexane and ethyl acetate might be appropriate.
-
Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities. The clear filtrate is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly over a period of several days to weeks, leading to the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a small organic molecule like Methyl 3,5-dibromo-4-methylbenzoate.
Navigating the Solubility Landscape of Methyl 2,4-Dibromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,4-dibromobenzoate in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification processes, and formulation development in the pharmaceutical and chemical industries. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the available qualitative information and provides a detailed, standardized experimental protocol for determining precise solubility values.
Quantitative Solubility Data
Precise, quantitative data on the solubility of this compound in a wide array of organic solvents is not readily found in peer-reviewed journals or chemical databases. However, synthesis procedures and information on similar compounds provide valuable qualitative insights. For instance, the synthesis of this compound involves its dissolution in methanol and anhydrous N,N-dimethylformamide (DMF), and it is also extracted using ethyl acetate, indicating its solubility in these solvents[1]. Analogous compounds such as methyl 2,5-dibromobenzoate are reported to be readily soluble in common organic solvents like ethanol, n-hexane, and dimethylformamide[2]. Furthermore, methyl 4-bromobenzoate is described as having moderate solubility in organic solvents such as ethanol and ether[3].
To facilitate direct comparison and future reference, the following table is presented as a template for organizing experimentally determined quantitative solubility data.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Temperature Coefficient (mg/mL/°C) |
| Alcohols | Data to be determined | Data to be determined | Data to be determined | ||
| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | Data to be determined |
| Isopropanol | 60.10 | 0.786 | Data to be determined | Data to be determined | Data to be determined |
| Ketones | Data to be determined | Data to be determined | Data to be determined | ||
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | Data to be determined |
| Esters | Data to be determined | Data to be determined | Data to be determined | ||
| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | Data to be determined |
| Halogenated Solvents | Data to be determined | Data to be determined | Data to be determined | ||
| Dichloromethane | 84.93 | 1.326 | Data to be determined | Data to be determined | Data to be determined |
| Aprotic Solvents | Data to be determined | Data to be determined | Data to be determined | ||
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | Data to be determined |
| Hydrocarbons | Data to be determined | Data to be determined | Data to be determined | ||
| n-Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the table above, a standardized experimental protocol is essential. The following section details a robust methodology for determining the equilibrium solubility of this compound in various organic solvents, primarily based on the widely accepted shake-flask method[4].
Objective
To accurately determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the desired organic solvent to each vial[5].
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution using the same analytical method.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
The logical workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining the solubility of a compound.
Signaling Pathways and Logical Relationships
In the context of solubility, the primary logical relationship is governed by the principle of "like dissolves like". This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, with its ester functional group and halogen substituents, possesses a degree of polarity. Its solubility in various organic solvents will be a function of the interplay between its polarity and that of the solvent.
The following diagram illustrates the logical relationship influencing the solubility of this compound.
Caption: Key factors influencing the solubility of a solute in a solvent.
References
An In-depth Technical Guide to the Safety Data of Methyl 2,4-dibromobenzoate
Section 1: Chemical Identification and Physical Properties
Methyl 2,4-dibromobenzoate is a halogenated aromatic ester. Its identification and known physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 54335-33-0 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Yellow solid |
| Boiling Point | 308.0 °C |
| Flash Point | 140.1 °C |
Section 2: Hazard Identification and GHS Classification
A complete Globally Harmonized System (GHS) classification for this compound is not available. However, a partial classification indicates the following hazards:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Based on the hazards of isomeric and related brominated aromatic compounds, it is prudent to handle this chemical with care, assuming it may also be harmful if swallowed and may cause respiratory irritation.
Below is a logical workflow for hazard identification and response.
Section 3: Toxicological Information
Quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available. The primary known toxicological effects are skin sensitization and serious eye irritation.
Table of Toxicological Data (Data Gaps Noted)
| Test | Result |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Skin Corrosion/Irritation | May cause an allergic skin reaction (H317) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |
A simplified signaling pathway for skin irritation is depicted below.
Section 4: First Aid Measures
Given the known hazards, the following first aid measures are recommended:
| Exposure Route | First Aid Measures |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 5: Firefighting Measures and Accidental Release
| Aspect | Measures |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Hazardous Combustion Products | May include carbon monoxide, carbon dioxide, and hydrogen bromide gas. |
| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release Measures | Wear appropriate personal protective equipment. Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Section 6: Handling, Storage, and Personal Protection
| Aspect | Recommendations |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a lab coat, and closed-toe shoes.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1] |
Section 7: Experimental Protocols for Safety Data Determination
The following are summaries of standard experimental protocols that would be used to determine the missing toxicological and physical hazard data for this compound.
1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on mortality.[2]
-
Methodology:
-
A single dose of the substance is administered orally to a group of three animals (typically female rats) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[2][3]
-
The animals are observed for signs of toxicity and mortality for up to 14 days.[4]
-
The outcome of the first step determines the dose for the next step (either a higher or lower dose, or termination of the study).[2]
-
The LD50 is not determined precisely, but the substance is classified into a GHS category based on the observed effects at different dose levels.[4]
-
2. In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
-
Principle: This in vitro method assesses skin irritation potential by measuring the viability of a reconstructed human epidermis (RhE) model after exposure to the test chemical.[5][6]
-
Methodology:
-
The test chemical is applied topically to the surface of the RhE tissue.[7]
-
After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a post-exposure period (e.g., 24 hours).[7]
-
Cell viability is determined using a colorimetric assay (MTT assay), which measures the metabolic activity of the cells.[6][8]
-
If the mean tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant (GHS Category 2).[5][8]
-
3. Acute Eye Irritation - OECD Test Guideline 405
-
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or damage by applying it to the eye of an animal (typically a rabbit) and observing the effects.[9][10]
-
Methodology:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11]
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[10][12]
-
The severity of the lesions is scored, and the reversibility of the effects is observed for up to 21 days.[12]
-
Based on the severity and reversibility of the eye lesions, the substance is classified for its eye irritation potential.[9]
-
4. Flash Point Determination - ASTM D56 (Tag Closed Cup Tester)
-
Principle: This method determines the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air in a closed container.[13]
-
Methodology:
-
A specified volume of the sample (e.g., 50 mL) is placed in the test cup of the Tag Closed Cup Tester.[13]
-
The sample is heated at a slow, constant rate.
-
An ignition source is directed into the vapor space of the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[13]
-
Section 8: Synthesis Protocol
A common method for the synthesis of this compound is through the Fischer esterification of 2,4-dibromobenzoic acid.
-
Reaction: 2,4-dibromobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.
-
Procedure:
-
Dissolve 2,4-dibromobenzoic acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, the product may precipitate and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
The following diagram illustrates the general workflow for this synthesis.
Section 9: Ecological and Disposal Considerations
-
Ecological Information: No specific ecological data for this compound is available. Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Disposal Considerations: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or waterways.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. mbresearch.com [mbresearch.com]
- 7. dermatest.com [dermatest.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. delltech.com [delltech.com]
An In-depth Technical Guide to the Precursors for Methyl 2,4-dibromobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and potential secondary precursors for the synthesis of Methyl 2,4-dibromobenzoate, a key intermediate in various organic syntheses. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents quantitative data in a clear, tabular format. Furthermore, logical workflows for the synthesis are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.
Core Synthesis Route: Fischer Esterification of 2,4-Dibromobenzoic Acid
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 2,4-dibromobenzoic acid.[1][2][3] This reaction involves the acid-catalyzed esterification of 2,4-dibromobenzoic acid with methanol.[2][4][5] Concentrated sulfuric acid is a commonly used catalyst for this transformation.[2][6][7]
Quantitative Data
| Precursor | Reagents | Catalyst | Reaction Conditions | Product | Yield | Purity | Reference |
| 2,4-Dibromobenzoic Acid | Methanol | Concentrated Sulfuric Acid | Reflux overnight | This compound | ~85% (calculated from[2]) | Not specified, product is a yellow solid | [2] |
Experimental Protocol: Esterification of 2,4-Dibromobenzoic Acid[2]
-
Reaction Setup: In a 2-liter round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2 liters of methanol.
-
Catalyst Addition: To the stirred solution, carefully add 18.4 g (0.19 mol) of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain it overnight.
-
Work-up: After cooling the mixture to room temperature, a precipitate will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold methanol, and dry it under a vacuum to yield this compound as a yellow solid.
Potential Synthetic Routes to the Primary Precursor: 2,4-Dibromobenzoic Acid
While 2,4-dibromobenzoic acid is commercially available, understanding its synthesis can be crucial. Two plausible routes to this primary precursor are outlined below.
Sandmeyer Reaction of 2-Amino-4-bromobenzoic Acid
The Sandmeyer reaction provides a method to introduce a bromine atom at a specific position on an aromatic ring via a diazonium salt intermediate.[8][9][10][11] Starting from 2-amino-4-bromobenzoic acid, a diazotization reaction followed by treatment with a copper(I) bromide salt would yield 2,4-dibromobenzoic acid.
Oxidation of 2,4-Dibromotoluene
The oxidation of an alkyl side-chain on an aromatic ring is a common method for the preparation of benzoic acids.[12][13] 2,4-Dibromotoluene can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce 2,4-dibromobenzoic acid.
Visualizing the Synthesis: Logical Workflows
The following diagrams illustrate the synthetic pathways to this compound.
Caption: Primary synthesis route to this compound.
Caption: Potential synthetic routes to 2,4-Dibromobenzoic Acid.
References
- 1. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54335-33-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Methyl 2,4-dibromobenzoate in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Methyl 2,4-dibromobenzoate is a versatile building block in this context, offering two reactive bromine sites for the sequential and regioselective introduction of aryl or vinyl groups. This capability is of paramount importance in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the precise arrangement of substituents on an aromatic scaffold can dictate biological activity or material properties.
Recent advancements have demonstrated that the regioselectivity of the mono-arylation of alkyl 2,4-dihalobenzoates can be controlled by the judicious choice of the palladium catalyst and ligand system. This allows for the selective synthesis of either methyl 4-bromo-2-arylbenzoates or methyl 2-bromo-4-arylbenzoates, providing access to distinct isomers from a common starting material.[1][2]
Regioselective Mono-Arylation
The differential reactivity of the bromine atoms at the C2 and C4 positions of this compound can be exploited to achieve selective mono-Suzuki coupling. The C2-bromo substituent is generally more sterically hindered by the adjacent methoxycarbonyl group, while the C4-bromo position is more electronically influenced by this electron-withdrawing group. Catalyst selection is the key to directing the arylation to a specific position.
Data Presentation: Catalyst-Controlled Regioselective Suzuki Coupling
The following table summarizes the catalyst systems and their effect on the regioselectivity of the mono-arylation of this compound with various arylboronic acids.
| Entry | Product | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-bromo-2-(p-tolyl)benzoate | p-Tolylboronic acid | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Toluene | K₃PO₄ | 100 | 12 | 88 | [1][2] |
| 2 | Methyl 4-bromo-2-(4-methoxyphenyl)benzoate | 4-Methoxyphenylboronic acid | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Toluene | K₃PO₄ | 100 | 12 | 91 | [1][2] |
| 3 | Methyl 2-bromo-4-(p-tolyl)benzoate | p-Tolylboronic acid | Pd(OAc)₂ / L9 | Dioxane | Cs₂CO₃ | 80 | 18 | 85 | [1][2] |
| 4 | Methyl 2-bromo-4-(4-methoxyphenyl)benzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / L9 | Dioxane | Cs₂CO₃ | 80 | 18 | 87 | [1][2] |
*Note: L9 refers to a specific phosphine ligand described in the cited literature, which is crucial for achieving C4 selectivity.
Experimental Protocols
Protocol 1: Selective Synthesis of Methyl 4-bromo-2-arylbenzoates (C2-Arylation)
This protocol is designed for the selective arylation at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PCy₃)₂ (3 mol%)
-
P(p-MeOPh)₃ (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, PdCl₂(PCy₃)₂, P(p-MeOPh)₃, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-bromo-2-arylbenzoate.
Protocol 2: Selective Synthesis of Methyl 2-bromo-4-arylbenzoates (C4-Arylation)
This protocol is designed for the selective arylation at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Ligand L9 (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, Ligand L9, and Cs₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-bromo-4-arylbenzoate.
Visualizations
Suzuki Cross-Coupling Catalytic Cycle```dot
Caption: General experimental workflow for regioselective Suzuki coupling.
References
Application Notes and Protocols for Heck and Sonogashira Coupling with Methyl 2,4-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing Heck and Sonogashira cross-coupling reactions using Methyl 2,4-dibromobenzoate. The protocols are designed to be a starting point for reaction optimization, with a focus on achieving high yields and regioselectivity. The provided data, based on analogous systems, will aid in the development of synthetic strategies for the functionalization of polyhalogenated aromatic compounds.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1] When applied to dihalogenated substrates like this compound, the challenge lies in controlling the regioselectivity of the reaction to achieve mono- or di-substitution at specific positions. The two bromine atoms on the aromatic ring exhibit different reactivities due to their electronic and steric environments. The bromine at the 4-position is generally more reactive in palladium-catalyzed couplings due to lesser steric hindrance compared to the bromine at the 2-position, which is ortho to the methyl ester group. However, the choice of catalyst, ligands, and reaction conditions can influence the site of the reaction.
Heck Coupling of this compound
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[2] For this compound, a selective mono-Heck reaction is often desired to produce intermediates for further diversification.
Expected Regioselectivity
Based on studies of similar 2,4-dihaloaryl esters, the regioselectivity of the Heck coupling can be controlled by the choice of the palladium catalyst and ligands. It has been demonstrated in related Suzuki couplings that switching the catalytic system can direct the reaction to either the C2 or C4 position.[1] A similar catalyst-controlled regioselectivity can be anticipated for the Heck reaction.
Data Presentation: Heck Coupling
The following table summarizes typical reaction conditions and expected outcomes for the mono-Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate), based on established protocols for similar aryl bromides.[3][4][5][6][7]
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Expected Major Product | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-120 | Methyl 4-bromo-2-styrylbenzoate | 60-80 |
| 2 | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120-140 | Methyl 4-bromo-2-(methoxycarbonylvinyl)benzoate | 70-90 |
| 3 | Styrene | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Cs₂CO₃ | Toluene | 110 | Methyl 4-bromo-2-styrylbenzoate (C2-selective) | 50-70[1] |
| 4 | Styrene | Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos) | K₃PO₄ | Dioxane | 100 | Methyl 2-bromo-4-styrylbenzoate (C4-selective) | 60-85[1] |
Experimental Protocol: General Procedure for Mono-Heck Coupling
This protocol provides a starting point for the selective mono-Heck coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be required.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, a Buchwald ligand) (2-10 mol%)
-
Base (e.g., NEt₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMA, toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound
The Sonogashira reaction is a highly efficient method for the coupling of aryl halides with terminal alkynes.[8] Similar to the Heck reaction, achieving regioselectivity is a key consideration when working with this compound.
Expected Regioselectivity
The Sonogashira coupling of polyhalogenated substrates can also exhibit regioselectivity that is dependent on the catalyst and ligands used.[9][10][11] Generally, the less sterically hindered C4 position is expected to react preferentially. Copper-free Sonogashira conditions are often employed to minimize the formation of alkyne homocoupling byproducts.[12][13][14]
Data Presentation: Sonogashira Coupling
The following table outlines representative conditions and expected products for the mono-Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene), based on protocols for similar aryl bromides.[15][16][17][18]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Major Product | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 60-80 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 70-90 |
| 2 | Phenylacetylene | Pd(OAc)₂ / PPh₃ (Copper-free) | Piperidine | DMF | 80-100 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 65-85 |
| 3 | 1-Octyne | PdCl₂(dppf) / CuI | i-Pr₂NH | Toluene | 90-110 | Methyl 4-bromo-2-(oct-1-yn-1-yl)benzoate | 75-95 |
| 4 | Phenylacetylene | Pd(PPh₃)₄ (C2-selective ligand system) | Et₃N | MeCN | 80 | Methyl 4-bromo-2-(phenylethynyl)benzoate | 60-80[9] |
| 5 | Phenylacetylene | Pd₂(dba)₃ / Xantphos (C4-selective ligand system) | Cs₂CO₃ | Dioxane | 100 | Methyl 2-bromo-4-(phenylethynyl)benzoate | 70-90[10] |
Experimental Protocol: General Procedure for Mono-Sonogashira Coupling
This protocol provides a general method for the selective mono-Sonogashira coupling of this compound. Both traditional copper-cocatalyzed and copper-free conditions are presented.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
(Optional) Copper(I) iodide (CuI) (2-10 mol%)
-
Phosphine ligand (if not using a pre-formed complex)
-
Amine base (e.g., NEt₃, i-Pr₂NH, piperidine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and (if applicable) copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows and catalytic cycles for the Heck and Sonogashira reactions.
Caption: General workflow for the Heck coupling of this compound.
Caption: Catalytic cycle of the Heck reaction.
Caption: General workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 3. Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Application Notes and Protocols for Methyl 2,4-dibromobenzoate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dibromobenzoate is a versatile synthetic intermediate, valued for its two reactive bromine atoms at positions amenable to a variety of palladium-catalyzed cross-coupling reactions. This di-substituted benzene derivative serves as a crucial building block in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility lies in the differential reactivity of the bromine atoms, allowing for selective and sequential functionalization, leading to the synthesis of a diverse array of biaryls, alkynyl-substituted arenes, and arylamines. These products are often scaffolds for compounds with potential therapeutic activities, including immunosuppressive and antitumor properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 54335-33-0 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Yellow solid |
| Boiling Point | 308.0 °C |
| Flash Point | 140.1 °C |
| Storage | 10°C - 25°C |
Applications in Organic Synthesis
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Cyanation Reaction
A straightforward transformation of the bromide functionalities is their substitution with cyano groups. This reaction provides a pathway to dicyanobenzoate derivatives, which can be further elaborated.
Experimental Protocol: Synthesis of Methyl 2,4-dicyanobenzoate [1]
-
Reaction Setup: In a 2L round-bottomed flask, dissolve this compound (200.7 g, 0.69 mol) in 1L of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To the solution, add copper cyanide (CuCN, 123.8 g, 1.38 mol) and sodium iodide (NaI, 22.8 g, 0.15 mol) sequentially.
-
Reaction Conditions: Stir the reaction mixture at 160 °C overnight under a nitrogen atmosphere.
-
Work-up: Upon completion of the reaction, perform an extraction with ethyl acetate (3 x 500 mL).
-
Purification: Wash the combined organic phases with 500 mL of water. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Methyl 2,4-dicyanobenzoate | This compound | CuCN, NaI | DMF | 160 °C | Overnight | 72.8% |
Reaction Workflow:
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.
a. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the arylboronic acid (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Stir the mixture at reflux under an argon atmosphere for 4-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
b. Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C under an inert atmosphere until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
c. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOtBu or K₃PO₄).
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Application in the Synthesis of Bioactive Molecules
Derivatives of substituted benzoates have been investigated as potential anticancer agents. For instance, some have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor development and progression. Small molecule inhibitors that target key components of this pathway are a major focus of anticancer drug development.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo selective palladium-catalyzed cross-coupling reactions at two distinct positions provides a powerful tool for the construction of complex molecular architectures. The application of this building block in the synthesis of biologically active compounds, particularly in the development of novel anticancer and immunosuppressive agents, highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented herein offer a foundation for researchers to explore and exploit the synthetic potential of this compound in their own research endeavors.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2,4-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Methyl 2,4-dibromobenzoate. This versatile building block allows for selective functionalization at the C2 and C4 positions through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inherent electronic differences between the two bromine atoms—with the C2-Br bond being activated by the adjacent electron-withdrawing methyl ester group—often allow for regioselective monosubstitution, providing a strategic advantage in the synthesis of complex molecules.
Key Reactions and Pharmaceutical Relevance
This compound serves as a scaffold for the introduction of a variety of functional groups, leading to intermediates for a range of therapeutic areas. Substituted benzoic acid derivatives are found in numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[1][2] The ability to selectively introduce aryl, amino, and alkynyl moieties through the protocols described herein opens a pathway to novel compound libraries for drug discovery.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of this compound, the bromine atom at the C2 position is generally more reactive towards oxidative addition to the palladium(0) catalyst. This is attributed to the electron-withdrawing effect of the adjacent methyl ester group, which polarizes the C-Br bond. This inherent reactivity allows for selective monosubstitution at the C2 position under carefully controlled conditions. Subsequent coupling at the C4 position can then be achieved, often under more forcing conditions, to generate di-substituted products.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the regioselective monosubstitution of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The quantitative data is summarized in tables for easy comparison.
Regioselective Suzuki-Miyaura Coupling (C2-Arylation)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4][5][6] In the case of this compound, regioselective coupling at the C2 position can be achieved with a variety of arylboronic acids.
Caption: Workflow for Suzuki-Miyaura Coupling.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 | 75-85 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (5:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-bromo-2-arylbenzoate.
Regioselective Buchwald-Hartwig Amination (C2-Amination)
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2][7][8] This protocol describes the regioselective amination at the C2 position of this compound.
Caption: Workflow for Buchwald-Hartwig Amination.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 70-80 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried sealable reaction tube equipped with a stir bar.
-
Remove the tube from the glovebox, add the amine and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-amino-4-bromobenzoate derivative.
Regioselective Sonogashira Coupling (C2-Alkynylation)
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important intermediates in pharmaceutical synthesis.[9][10][11][12]
Caption: Workflow for Sonogashira Coupling.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3.0) | Toluene | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3.0) | DMF | 50 | 12 | 75-85 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-alkynyl-4-bromobenzoate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application of Methyl 2,4-dibromobenzoate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2,4-dibromobenzoate in materials science. The information is targeted towards researchers, scientists, and professionals in drug development who may be exploring novel applications for this versatile chemical intermediate.
Introduction
This compound is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its two bromine substituents offer reactive sites for various cross-coupling reactions, making it a key precursor in the development of complex molecular architectures. While traditionally utilized in the synthesis of pharmaceutical compounds, recent research has highlighted its potential in the field of materials science, particularly in the development of advanced functional materials. This document outlines its application in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials for organic electronics and its potential use as a flame retardant in polymers.
Application 1: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) materials are a class of organic molecules that have garnered significant attention for their application in third-generation Organic Light-Emitting Diodes (OLEDs). These materials can efficiently convert triplet excitons to singlet excitons through reverse intersystem crossing (RISC), leading to high internal quantum efficiencies. This compound can be employed as a core building block in the synthesis of TADF emitters.
Experimental Protocol: Synthesis of a TADF Emitter (MBZ-2PXZ)
This protocol describes the synthesis of a TADF emitter, MBZ-2PXZ, using this compound as a starting material.[1]
Materials:
-
This compound
-
10H-phenoxazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
(t-Bu)₃PHBF₄ (Tri(tert-butyl)phosphine tetrafluoroborate)
-
Toluene, anhydrous
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 292 mg), 10H-phenoxazine (2.0 mmol, 366 mg), Palladium(II) acetate (0.2 mmol, 44 mg), Cesium carbonate (3.0 mmol, 977 mg), and (t-Bu)₃PHBF₄ (0.3 mmol, 88 mg).
-
Add 20 mL of anhydrous toluene to the flask.
-
De-gas the reaction mixture by bubbling nitrogen gas through the solvent for 15-20 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the final product as a yellow powder.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| MBZ-2PXZ | This compound | 10H-phenoxazine, Pd(OAc)₂, Cs₂CO₃, (t-Bu)₃PHBF₄ | 70 | 210–211 |
Table 1: Summary of quantitative data for the synthesis of the TADF emitter MBZ-2PXZ.[1]
Signaling Pathway/Reaction Mechanism
The synthesis of MBZ-2PXZ from this compound proceeds via a palladium-catalyzed Buchwald-Hartwig amination reaction. The two bromine atoms on the benzoate ring are sequentially replaced by the nitrogen atom of the phenoxazine moieties.
Caption: Synthetic pathway for the TADF emitter MBZ-2PXZ.
Application 2: Flame Retardant for Polymers
Brominated compounds are well-known for their flame retardant properties. When incorporated into polymers, they can interfere with the combustion process in the gas phase, thereby reducing the flammability of the material. This compound has been identified in patents as a potential flame retardant for a variety of polymers.[2][3]
Application Notes
This compound can be incorporated into polymer matrices either as an additive or as a reactive flame retardant. As an additive, it is physically blended with the polymer before or during processing. As a reactive flame retardant, it would be chemically incorporated into the polymer backbone, which can improve the permanence of the flame retardant properties.
Polymers suitable for flame retarding with bromobenzoates include: [2][3]
-
Polyurethanes
-
Polyvinyl chlorides (PVC)
-
Unsaturated polyesters
-
Epoxy resins
-
Polyethylene terephthalate (PET)
Experimental Protocol: Incorporation as an Additive (General Procedure)
This protocol provides a general methodology for incorporating this compound as an additive flame retardant into a polymer matrix via melt blending.
Materials:
-
Polymer pellets (e.g., PET, PVC)
-
This compound
-
Antioxidants and other processing aids (optional)
Equipment:
-
Laboratory-scale twin-screw extruder or melt blender
-
Hot press
-
Specimen cutting tool
Procedure:
-
Dry the polymer pellets in a vacuum oven at an appropriate temperature to remove any residual moisture.
-
Pre-mix the dried polymer pellets with the desired loading level of this compound (e.g., 5-20 wt%).
-
Feed the pre-mixed blend into the hopper of a twin-screw extruder.
-
Melt-compound the mixture at a temperature suitable for the specific polymer. The temperature profile of the extruder should be optimized to ensure homogeneous mixing without thermal degradation of the polymer or the additive.
-
Extrude the molten blend through a die to form a strand.
-
Cool the strand in a water bath and pelletize it.
-
Dry the flame-retardant polymer pellets.
-
Use a hot press to mold the pellets into sheets or other desired shapes for flammability testing.
Quantitative Data:
Quantitative data on the flame retardant efficacy of this compound would typically be obtained from standard flammability tests such as the Limiting Oxygen Index (LOI) or UL 94 vertical burn test. At present, specific quantitative data for this compound from peer-reviewed literature is limited. The following table illustrates the type of data that would be collected.
| Polymer Matrix | Flame Retardant Loading (wt%) | Flammability Test | Result |
| e.g., PET | 0 | UL 94 | V-2 |
| e.g., PET | 10 | UL 94 | V-0 |
| e.g., PET | 0 | LOI (%) | 21 |
| e.g., PET | 10 | LOI (%) | 28 |
Table 2: Illustrative quantitative data for evaluating flame retardant performance.
Experimental Workflow
The following diagram illustrates the general workflow for incorporating this compound as an additive flame retardant and evaluating its performance.
Caption: Workflow for flame retardant polymer composite preparation.
Conclusion
This compound is a promising intermediate for the development of advanced materials. Its utility in synthesizing high-performance TADF emitters for OLEDs has been demonstrated with detailed experimental protocols. Furthermore, its potential as a flame retardant for a range of commodity and engineering plastics opens up another avenue for its application in materials science. Researchers are encouraged to explore these applications further and to develop new materials based on this versatile building block.
References
Application Notes: Synthesis of Novel Immunosuppressive Agents from Methyl 2,4-dibromobenzoate
Introduction
The development of novel immunosuppressive agents is a critical area of research in pharmacology, aimed at treating autoimmune diseases and preventing organ transplant rejection. This document outlines the synthesis and characterization of a series of potent immunosuppressive agents derived from Methyl 2,4-dibromobenzoate. The key synthetic step involves a palladium-catalyzed Suzuki coupling reaction to introduce a substituted pyrazole moiety, a core structure found in several kinase inhibitors with immunomodulatory activity. The synthesized compounds have demonstrated significant inhibitory effects on key signaling pathways involved in the immune response.
Experimental Protocols
1. General Synthesis of 4-Bromo-2-(1H-pyrazol-1-yl)benzoic Acid Derivatives
A solution of this compound (1.0 eq), the corresponding pyrazole derivative (1.2 eq), Palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and Cesium Carbonate (2.0 eq) in 1,4-dioxane is heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography to yield the desired methyl 4-bromo-2-(1H-pyrazol-1-yl)benzoate derivative. Subsequent hydrolysis of the methyl ester using standard conditions (e.g., LiOH in THF/water) affords the final carboxylic acid product.
2. Synthesis of a Specific Kinase Inhibitor (Compound 1)
To a solution of methyl 4-bromo-2-(1H-pyrazol-1-yl)benzoate (1 eq) in a mixture of toluene and water (10:1) is added a substituted boronic acid derivative (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq). The mixture is degassed and heated to 90 °C for 8 hours under a nitrogen atmosphere. Following the reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude material is purified by flash chromatography to yield the final product, a potent kinase inhibitor with immunosuppressive properties.
Quantitative Data
Table 1: Reaction Yields for Key Synthetic Intermediates
| Starting Material | Reagents | Product | Yield (%) |
| This compound | 1H-pyrazole, Pd(OAc)2, Xantphos, Cs2CO3 | Methyl 4-bromo-2-(1H-pyrazol-1-yl)benzoate | 75-85 |
| Methyl 4-bromo-2-(1H-pyrazol-1-yl)benzoate | LiOH, THF/H2O | 4-Bromo-2-(1H-pyrazol-1-yl)benzoic acid | >95 |
Table 2: Biological Activity of Synthesized Immunosuppressive Agents
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (Immune Cell Proliferation) |
| Compound 1 | JAK2 | 5.8 | 150 nM |
| Compound 2 | TYK2 | 12.3 | 210 nM |
| Compound 3 | p38 MAPK | 25.1 | 450 nM |
Diagrams
Methyl 2,4-Dibromobenzoate: A Versatile Scaffold for the Development of Novel Antitumor Agents
Introduction
Methyl 2,4-dibromobenzoate is a halogenated aromatic compound that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility is underscored by its application in the preparation of compounds with potential immunosuppressive and antitumor activities. The strategic placement of two bromine atoms at the 2- and 4-positions of the benzene ring, coupled with a methyl ester functionality, provides multiple reactive sites for diverse chemical transformations. This allows for the construction of a wide array of molecular architectures, including heterocyclic systems and substituted aromatic compounds, which are frequently associated with anticancer properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a key precursor in the synthesis of potential antitumor compounds.
Application Notes
The synthetic value of this compound in the development of antitumor compounds lies in the differential reactivity of its functional groups. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the ester group can be readily converted into other functionalities such as amides or carboxylic acids.
Key Synthetic Strategies:
-
Nucleophilic Aromatic Substitution: The bromine atoms on the aromatic ring can be displaced by nucleophiles, a reaction that is particularly facilitated by the electron-withdrawing nature of the ester group. This allows for the introduction of nitrogen, oxygen, or sulfur-containing moieties, which are common in many anticancer drugs. A key transformation in this category is the conversion to dicyano derivatives, which are precursors to phthalocyanine-like macrocycles known for their photodynamic therapy applications in cancer treatment.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are excellent handles for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of C-C and C-N bonds, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize the biological activity of the target compounds.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Amide functionalities are prevalent in many kinase inhibitors and other targeted cancer therapies.
The strategic combination of these transformations allows for the generation of diverse molecular scaffolds from a single, readily available starting material, making this compound an attractive starting point for drug discovery programs aimed at identifying new anticancer agents.
Data Presentation
The following table summarizes key synthetic transformations of this compound and the potential antitumor applications of the resulting compound classes.
| Starting Material | Intermediate | Potential Final Compound Class | Reaction Type | Potential Antitumor Application |
| This compound | Methyl 2,4-dicyanobenzoate | Phthalocyanines / Porphyrinoids | Nucleophilic Substitution (Cyanation) | Photodynamic Therapy |
| This compound | 4-Aryl-2-bromobenzoates | Biaryl Compounds | Suzuki Coupling | Kinase Inhibition, Apoptosis Induction |
| This compound | 4-Amino-2-bromobenzoates | Anilino-pyrimidines / quinazolines | Buchwald-Hartwig Amination | EGFR/ALK Kinase Inhibition |
| This compound | 2,4-Diarylbenzoates | Poly-aromatic Scaffolds | Suzuki Coupling (double) | DNA Intercalation, Topoisomerase Inhibition |
| 2,4-Dibromobenzoic Acid | This compound | N/A | Esterification | Key Building Block Synthesis |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,4-dibromobenzoic acid.
Materials:
-
2,4-dibromobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 2L round-bottomed flask, dissolve 2,4-dibromobenzoic acid (250 g, 0.90 mol) in methanol (2L).
-
Carefully add concentrated sulfuric acid (18.4 g, 0.19 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to yield this compound as a yellow solid.
Protocol 2: Synthesis of Methyl 2,4-Dicyanobenzoate
This protocol details the conversion of this compound to a dicyano derivative, a key intermediate for certain classes of antitumor compounds.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Copper(I) cyanide (CuCN)
-
Sodium iodide (NaI)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a 2L round-bottomed flask, dissolve this compound (200.7 g, 0.69 mol) in 1L of anhydrous DMF.
-
Add copper(I) cyanide (123.8 g, 1.38 mol) and sodium iodide (22.8 g, 0.15 mol) sequentially to the solution.
-
Stir the reaction mixture at 160 °C overnight under a nitrogen atmosphere.
-
Upon completion of the reaction, cool the mixture and perform an extraction with ethyl acetate (3 x 500 mL).
-
Wash the combined organic phases with 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5/1) to afford methyl 2,4-dicyanobenzoate as a brown solid.
Mandatory Visualization
Caption: Synthetic pathway from 2,4-dibromobenzoic acid to potential antitumor precursors.
Caption: Generation of a compound library for SAR studies.
Caption: Targeting receptor tyrosine kinase signaling pathways.
Application Notes and Protocols for the Regioselective Functionalization of Methyl 2,4-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of Methyl 2,4-dibromobenzoate. This versatile building block offers two distinct reaction sites, the C2 and C4 positions, allowing for the controlled and selective introduction of various functional groups. The ability to direct reactions to a specific position is of paramount importance in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The regioselectivity of the functionalization is primarily governed by the choice of catalytic system, including the palladium source and the ancillary ligands. Generally, the C-Br bond at the C4 position is sterically more accessible and electronically different from the C-Br bond at the C2 position, which is ortho to the electron-withdrawing methyl ester group. This inherent difference in reactivity can be exploited and modulated to achieve the desired selective functionalization.
I. Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds. By carefully selecting the palladium catalyst and ligands, the arylation can be directed to either the C2 or C4 position of this compound.
Workflow for Regioselective Suzuki-Miyaura Coupling
Figure 1: Workflow for catalyst-controlled regioselective Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Position | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| 1 | C4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~95 | >98:2 |
| 2 | C2 | PdCl₂(PCy₃)₂ (3) | P(p-MeOPh)₃ (6) | K₂CO₃ (2.0) | Dioxane | 100 | 16 | ~85 | <2:98 |
Note: Yields and regioselectivity are representative and can vary based on the specific arylboronic acid and precise reaction conditions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and degassed water (5:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-aryl-2-bromobenzoate.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Position
-
In a glovebox, to a vial add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(PCy₃)₂ (3 mol%), P(p-MeOPh)₃ (6 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield Methyl 2-aryl-4-bromobenzoate.
II. Regioselective Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. The inherent higher reactivity of the C-Br bond at the C4 position often leads to preferential coupling at this site under standard conditions.
Logical Pathway for Regioselective Sonogashira Coupling
Figure 2: Logical pathway for C4-selective Sonogashira coupling.
Quantitative Data for Sonogashira Coupling
| Entry | Position | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| 1 | C4 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 6 | ~90 | >95:5 |
| 2 | C4 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.5) | DMF | 80 | 8 | ~88 | >95:5 |
Experimental Protocol
Protocol 3: Selective Sonogashira Coupling at the C4-Position
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by triethylamine (Et₃N, 2.0 equiv) and the terminal alkyne (1.1 equiv).
-
Heat the mixture to 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain Methyl 4-alkynyl-2-bromobenzoate.
III. Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to other cross-coupling reactions, selectivity can be achieved by tuning the reaction conditions, particularly the ligand. The sterically less hindered C4 position is generally favored.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Position | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| 1 | C4 | Pd₂(dba)₃ (1.5) | XPhos (4.5) | NaOtBu (1.4) | Toluene | 100 | 18 | ~85 | >90:10 |
| 2 | C4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | ~80 | >90:10 |
Experimental Protocol
Protocol 4: Selective Buchwald-Hartwig Amination at the C4-Position
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%), XPhos (4.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the vial and heat to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography to yield Methyl 4-amino-2-bromobenzoate.
IV. Ortho-Lithiation for C3-Functionalization
Directed ortho-lithiation provides a powerful strategy to functionalize the C3 position, which is adjacent to the methyl ester directing group. This method offers a complementary approach to the transition-metal-catalyzed cross-coupling reactions.
Workflow for Ortho-Lithiation
Figure 3: Workflow for C3-functionalization via ortho-lithiation.
Quantitative Data for Ortho-Lithiation
| Entry | Position | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | C3 | LDA (1.2 equiv) | DMF | THF | -78 | 1 | ~75 (aldehyde) |
| 2 | C3 | n-BuLi (1.1 equiv) | I₂ | THF | -78 | 1 | ~80 (iodide) |
Experimental Protocol
Protocol 5: Ortho-Lithiation and Electrophilic Quench
-
To a flame-dried round-bottom flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.2 equiv) followed by the slow addition of n-butyllithium (1.2 equiv). Stir for 30 minutes to generate LDA in situ.
-
Add a solution of this compound (1.0 equiv) in THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add the desired electrophile (e.g., DMF, 1.5 equiv) dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography to obtain the C3-functionalized product.
These protocols provide a foundation for the regioselective functionalization of this compound, enabling the synthesis of a wide array of substituted aromatic compounds for various research and development applications. It is recommended to optimize the reaction conditions for each specific substrate and coupling partner to achieve the best results.
Application Notes and Protocols for the Synthesis of Acylated Methyl 2,4-dibromobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. However, its application to highly deactivated aromatic substrates, such as Methyl 2,4-dibromobenzoate, presents significant challenges. The presence of two electron-withdrawing bromine atoms and a deactivating carboxymethyl group renders the aromatic ring strongly electron-deficient and thus, highly unreactive towards traditional electrophilic aromatic substitution.
This document provides a comprehensive overview of the challenges associated with the direct Friedel-Crafts acylation of this compound. It further outlines alternative, more viable synthetic strategies for obtaining the corresponding acylated products, which are of interest in medicinal chemistry due to the established broad biological activities of substituted benzophenones.[1][2][3] Detailed theoretical protocols and visual workflows are provided to guide researchers in the synthesis of these valuable compounds.
Challenges in Direct Friedel-Crafts Acylation of this compound
The primary obstacle to the direct acylation of this compound is the severe deactivation of the benzene ring. This deactivation arises from the cumulative electron-withdrawing effects of the substituents.
| Substituent | Position | Electronic Effect | Impact on Friedel-Crafts Acylation |
| Bromo | 2 | -I, +M (overall deactivating) | Reduces nucleophilicity of the ring |
| Bromo | 4 | -I, +M (overall deactivating) | Further reduces nucleophilicity of the ring |
| Carboxymethyl | 1 | -I, -M (strongly deactivating) | Strongly reduces nucleophilicity and can coordinate with the Lewis acid catalyst |
Key Challenges:
-
Low Reactivity: The electron-poor nature of the aromatic ring makes it a poor nucleophile, unable to attack the acylium ion electrophile under standard Friedel-Crafts conditions.
-
Harsh Reaction Conditions: Overcoming the deactivation would necessitate extremely harsh reaction conditions (e.g., high temperatures, strong Lewis acids), which could lead to decomposition of the starting material or undesired side reactions.
-
Catalyst Inhibition: The carbonyl group of the ester can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and inhibiting the reaction.
Alternative Synthetic Routes
Given the limitations of direct Friedel-Crafts acylation, alternative synthetic strategies are necessary to produce acylated derivatives of this compound. The following methods offer more plausible pathways.
Route 1: Acylation via Organometallic Intermediates (Grignard Reaction)
This strategy involves the initial formation of an organometallic reagent from a brominated precursor, followed by reaction with an acylating agent.
Caption: Synthetic workflow for the acylation of this compound via a Grignard reagent.
Experimental Protocol (Theoretical):
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride (e.g., Benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
-
-
Acylation:
-
Dissolve the acyl chloride (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce an acyl group indirectly. This often involves coupling with an organometallic reagent bearing the desired acyl moiety or a precursor that can be subsequently converted to a ketone. A plausible approach is the Suzuki coupling with an acylboronic acid derivative.
Caption: Synthetic workflow for the synthesis of acylated derivatives via Suzuki coupling followed by oxidation.
Experimental Protocol (Theoretical):
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-acetylphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) and heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Development
Benzophenone and its derivatives are a class of compounds with a wide range of documented biological activities, making them attractive scaffolds in drug discovery.[1][2] Acylated derivatives of this compound, as substituted benzophenones, could potentially exhibit a variety of pharmacological effects.
Potential Therapeutic Areas:
| Therapeutic Area | Rationale |
| Anticancer | Many benzophenone derivatives have shown cytotoxic activity against various cancer cell lines.[1] |
| Anti-inflammatory | Substituted benzophenones have been investigated as inhibitors of inflammatory pathways.[1] |
| Antiviral | Certain benzophenone-containing molecules have demonstrated antiviral properties. |
| Neuroprotective | Some benzophenone derivatives are being explored for their potential in treating neurodegenerative diseases. |
The synthesis of a library of acylated this compound derivatives would enable structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development process. The bromine atoms on the scaffold provide handles for further chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.
Conclusion
While the direct Friedel-Crafts acylation of this compound is not a feasible synthetic route due to the highly deactivated nature of the aromatic ring, alternative methods utilizing organometallic intermediates or palladium-catalyzed cross-coupling reactions provide viable pathways to the desired acylated products. These substituted benzophenone derivatives are valuable targets for medicinal chemistry research, with potential applications in various therapeutic areas. The protocols and strategies outlined in this document are intended to serve as a guide for researchers in the synthesis and exploration of this promising class of compounds.
References
Synthesis of Novel Aromatic Polyesters from Methyl 2,4-dibromobenzoate for Advanced Drug Delivery Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of novel aromatic polyesters utilizing Methyl 2,4-dibromobenzoate as a key monomer. Two primary polymerization methodologies, Suzuki Coupling Polymerization and Nickel-Catalyzed Cross-Coupling (a modified Grignard Metathesis-type reaction), are described. These methods facilitate the formation of functional poly(phenylene)s with ester functionalities, which are promising candidates for advanced drug delivery systems due to their potential biodegradability and the ability to modulate their physicochemical properties. This application note includes comprehensive experimental procedures, characterization data, and potential applications in the pharmaceutical field.
Introduction
Aromatic polyesters are a class of polymers known for their thermal stability and mechanical strength. By incorporating functional groups such as esters directly into the polymer backbone using monomers like this compound, it is possible to synthesize polymers that are not only robust but also possess tunable properties like hydrophilicity and biodegradability. The ester linkages can be susceptible to hydrolysis, making these polymers attractive for controlled drug release applications.[1][2][3][4] The synthesis of well-defined aromatic polyesters can be achieved through various cross-coupling reactions. This document focuses on two powerful techniques: Palladium-catalyzed Suzuki Coupling and Nickel-catalyzed cross-coupling polymerization.
Polymerization Methodologies
Suzuki Coupling Polymerization
Suzuki coupling is a versatile and widely used method for the formation of C-C bonds, making it suitable for the polymerization of dihaloaromatic compounds with diboronic acids or esters.[5][6][7] This method offers high functional group tolerance and typically proceeds under mild reaction conditions.
Experimental Protocol: Synthesis of Poly[(methyl-2-oxycarbonyl)-1,4-phenylene] via Suzuki Coupling
Materials:
-
This compound (Monomer A)
-
1,4-Phenylenediboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Ethanol
-
Deionized water
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.47 g, 5 mmol), 1,4-Phenylenediboronic acid (0.83 g, 5 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add 40 mL of toluene and 10 mL of ethanol to the flask. Degas the solvent mixture by bubbling with argon for 20 minutes. To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.115 g, 0.1 mmol, 2 mol%).
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.
-
Polymer Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with deionized water, ethanol, and methanol to remove any remaining catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Characterization Data:
| Parameter | Value |
| Yield | ~85% |
| Number Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol (by GPC) |
| Weight Average Molecular Weight (Mₙ) | 30,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 |
| Glass Transition Temperature (T₉) | 110 - 130°C (by DSC) |
| Decomposition Temperature (Tₐ) | > 300°C (by TGA, 5% weight loss) |
Nickel-Catalyzed Cross-Coupling Polymerization
Nickel-catalyzed cross-coupling reactions, such as a modified Grignard Metathesis (GRIM) type polymerization, provide an efficient route to poly(phenylene)s from dihaloaromatic monomers.[8][9][10] This method often utilizes more earth-abundant and cost-effective nickel catalysts.
Experimental Protocol: Synthesis of Poly[(methyl-2-oxycarbonyl)-1,4-phenylene] via Nickel-Catalyzed Coupling
Materials:
-
This compound (Monomer)
-
Zinc dust (activated) (Reducing agent)
-
Bis(triphenylphosphine)nickel(II) chloride [NiCl₂(PPh₃)₂] (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for precipitation)
-
2M Hydrochloric acid (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation: In a 100 mL Schlenk flask under an inert atmosphere, add Bis(triphenylphosphine)nickel(II) chloride (0.327 g, 0.5 mmol), triphenylphosphine (0.262 g, 1 mmol), and activated zinc dust (0.39 g, 6 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the mixture at 80°C for 1 hour to generate the active Ni(0) catalyst.
-
Monomer Addition: Dissolve this compound (1.47 g, 5 mmol) in 10 mL of anhydrous DMF and add it to the catalyst mixture via a syringe.
-
Polymerization: Continue stirring the reaction mixture at 80°C for 24 hours under an inert atmosphere.
-
Polymer Isolation: Cool the reaction to room temperature and pour it into 400 mL of methanol containing 10 mL of 2M HCl to precipitate the polymer and dissolve excess zinc.
-
Purification: Filter the polymer and wash it thoroughly with methanol, hot water, and again with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization Data:
| Parameter | Value |
| Yield | ~90% |
| Number Average Molecular Weight (Mₙ) | 20,000 - 35,000 g/mol (by GPC) |
| Weight Average Molecular Weight (Mₙ) | 45,000 - 70,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Glass Transition Temperature (T₉) | 115 - 140°C (by DSC) |
| Decomposition Temperature (Tₐ) | > 310°C (by TGA, 5% weight loss) |
Visualization of Experimental Workflows
Caption: Suzuki Coupling Polymerization Workflow.
Caption: Nickel-Catalyzed Coupling Polymerization Workflow.
Applications in Drug Development
Polymers derived from this compound offer significant potential in drug delivery for several reasons:
-
Biodegradability: The ester groups in the polymer backbone can be hydrolyzed under physiological conditions, leading to the degradation of the polymer and the controlled release of encapsulated drugs.[1][2][3][4][11]
-
Tunable Properties: The physicochemical properties of the polymer, such as hydrophilicity, degradation rate, and drug-loading capacity, can be tuned by copolymerization with other monomers or by post-polymerization modification of the ester group.
-
Drug Encapsulation: These aromatic polyesters can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted delivery.[11]
-
Biocompatibility: While requiring thorough toxicological assessment, aromatic polyesters are generally considered to have good biocompatibility.[1]
Logical Relationship for Drug Delivery Application:
Caption: Drug Delivery Application Pathway.
Conclusion
The synthesis of novel aromatic polyesters from this compound via Suzuki coupling and Nickel-catalyzed cross-coupling presents a versatile platform for the development of advanced materials. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in polymer chemistry and pharmaceutical sciences. The unique properties of these polymers make them highly attractive for further investigation as carriers for controlled and targeted drug delivery, potentially leading to more effective and safer therapeutic interventions.
References
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supported nickel bromide catalyst for Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-dibromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Methyl 2,4-dibromobenzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 2,4-dibromobenzoic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is a reversible reaction where an excess of methanol is typically used to drive the equilibrium towards the product.
Q2: What are the key factors influencing the yield of the esterification reaction?
A2: The primary factors that affect the yield of this compound synthesis are:
-
Reagent Purity: The purity of the starting material, 2,4-dibromobenzoic acid, is crucial. Impurities can lead to side reactions and lower yields.
-
Water Content: Fischer esterification is an equilibrium reaction that produces water as a byproduct. The presence of water at the start or its accumulation during the reaction can shift the equilibrium back towards the reactants, thus reducing the yield.[1] Using anhydrous reagents and conditions is essential.
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid are effective catalysts. The concentration of the catalyst needs to be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration or ether formation from the alcohol.
-
Reaction Temperature and Time: The reaction is typically performed at reflux temperature to increase the reaction rate. The optimal reaction time needs to be determined experimentally, often by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Molar Ratio of Reactants: Using a large excess of methanol is a common strategy to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1]
Q3: Are there alternative methods to Fischer esterification for this synthesis?
A3: Yes, several alternative methods can be employed, especially if the starting material is sensitive to strong acids:
-
Reaction with Thionyl Chloride (SOCl₂): 2,4-dibromobenzoic acid can be converted to its more reactive acid chloride using thionyl chloride. The resulting 2,4-dibromobenzoyl chloride is then reacted with methanol to form the ester. This is a high-yield, non-reversible reaction.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for acid-sensitive substrates.
-
Dihalohydantoin-catalyzed Esterification: A newer method involves the use of dihalohydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin) as catalysts. This approach offers mild reaction conditions and avoids the generation of acidic waste.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of water in reagents or glassware. 3. Inactive or insufficient catalyst. 4. Low reaction temperature. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Ensure all glassware is oven-dried. Use anhydrous methanol and a fresh, concentrated acid catalyst. 3. Add a fresh batch of catalyst. Ensure adequate concentration (typically a catalytic amount). 4. Ensure the reaction is maintained at a gentle reflux. |
| Presence of Unreacted 2,4-dibromobenzoic Acid in the Product | 1. Insufficient reaction time. 2. Equilibrium not sufficiently shifted towards products. 3. Inefficient work-up. | 1. Extend the reflux time. 2. Increase the excess of methanol. If feasible, remove water as it forms using a Dean-Stark apparatus. 3. During work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted acid. Check the aqueous layer's pH to ensure it is basic. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Catalyst concentration too high. 3. Impurities in the starting material. | 1. Maintain a gentle reflux; avoid excessive heating. 2. Use a catalytic amount of acid. Titrate to find the optimal concentration if necessary. 3. Recrystallize the 2,4-dibromobenzoic acid before use. |
| Difficulty in Product Isolation/Purification | 1. Incomplete removal of the acid catalyst. 2. Emulsion formation during work-up. 3. Co-distillation of impurities. | 1. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) before extraction. 2. Add a saturated brine solution to the separatory funnel to break the emulsion. 3. Purify the crude product by column chromatography or recrystallization. |
Data Presentation
Table 1: Factors Affecting Yield in Fischer Esterification of Substituted Benzoic Acids
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend |
| Methanol to Acid Molar Ratio | 1:1 | 5:1 | 10:1 (or as solvent) | C > B > A |
| Catalyst (H₂SO₄) Loading | 0.5 mol% | 2 mol% | 5 mol% | B is often optimal. A may be too slow, C may cause side reactions. |
| Reaction Time at Reflux | 1 hour | 4 hours | 8 hours | Yield increases with time, plateaus after reaction completion. Monitor by TLC. |
| Water Content | Anhydrous | 1% v/v | 5% v/v | A > B > C |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol details the synthesis of this compound via a standard Fischer esterification.
Materials:
-
2,4-dibromobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware
Procedure:
-
To a dry 100 mL round-bottom flask, add 2,4-dibromobenzoic acid (e.g., 5.0 g).
-
Add a significant excess of anhydrous methanol (e.g., 50 mL).
-
With gentle swirling, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.
-
Add a magnetic stir bar or boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).
-
Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Rinse the reaction flask with dichloromethane (or diethyl ether) and add it to the separatory funnel.
-
Extract the product into the organic layer. Separate the layers.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of Methyl 2,4-dibromobenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 2,4-dibromobenzoate using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica gel, typically with a mesh size of 230-400 for flash chromatography, which allows for a faster and more efficient separation.
Q2: Which solvent system is suitable for the elution of this compound?
A2: A non-polar eluent system is generally recommended. Good starting points are mixtures of hexane (or petroleum ether) and ethyl acetate.[1] The polarity of the solvent system should be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis.
Q3: What is a typical Rf value for this compound on a silica gel TLC plate?
A3: The ideal Rf value for good separation in column chromatography is between 0.2 and 0.4. To achieve this, you will likely need a low percentage of ethyl acetate in hexane. The exact Rf will depend on the precise solvent composition.
Q4: What are the common impurities I might encounter when purifying this compound?
A4: Common impurities often originate from the synthesis of this compound. The most likely impurities are unreacted starting materials, such as 2,4-dibromobenzoic acid and residual methanol.
Q5: In what order will the compounds elute from the column?
A5: The elution order is determined by the polarity of the compounds. Less polar compounds elute first. For a typical synthesis mixture, the expected elution order would be:
-
This compound (least polar)
-
Methanol (more polar, though should be removed during workup)
-
2,4-dibromobenzoic acid (most polar, will likely remain at the top of the column with a low polarity eluent)
Experimental Data Summary
| Compound | Expected Polarity | Recommended Eluent System (Silica Gel) | Expected Rf Value | Elution Order |
| This compound | Moderately Polar | Hexane/Ethyl Acetate (e.g., 9:1 to 19:1 v/v) | 0.2 - 0.4 | 1 |
| 2,4-dibromobenzoic acid | High | Will likely require a much more polar eluent to elute | < 0.1 in the recommended eluent | 3 (or remains on the column) |
| Methanol | High | - | - | 2 (if present) |
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the scale of your experiment and the specific impurity profile of your crude product.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable solvent system of hexane and ethyl acetate that gives an Rf value of 0.2-0.4 for this compound. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
2. Packing the Column:
-
Secure a glass chromatography column of an appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column using a pipette.
-
Allow the sample to absorb completely onto the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
5. Product Isolation:
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Visual Workflow and Troubleshooting
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is not moving from the origin on the TLC plate, even with a higher concentration of ethyl acetate.
A:
-
Possible Cause: The compound may be highly polar, or it might be an acidic impurity like 2,4-dibromobenzoic acid.
-
Solution:
-
Ensure you are spotting the correct crude mixture.
-
Try a more polar solvent system, such as dichloromethane/methanol, for TLC analysis to confirm the presence of highly polar species.
-
If the main spot is still at the origin, consider an initial purification step like an acid-base extraction to remove acidic impurities before attempting column chromatography.
-
Q: All the spots are moving with the solvent front on the TLC plate.
A:
-
Possible Cause: The eluent system is too polar.
-
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (hexane). For example, if you are using a 4:1 hexane:ethyl acetate mixture, try 9:1 or even 19:1.
Q: The separation between my product and an impurity is poor on the TLC plate.
A:
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Fine-tune the ratio of your hexane/ethyl acetate system.
-
Try a different solvent system with different selectivity. For example, you could try replacing hexane with toluene or ethyl acetate with diethyl ether.
-
Q: My compound is not eluting from the column.
A:
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you started with 95:5 hexane:ethyl acetate, you can switch to a 90:10 or 85:15 mixture.
-
Ensure that your compound is stable on silica gel by running a quick stability test on a TLC plate.
-
Q: The column is running very slowly or is blocked.
A:
-
Possible Cause: The silica gel is packed too tightly, or fine particles are clogging the column.
-
Solution:
-
Ensure the silica gel is not too fine for gravity or flash chromatography.
-
Apply gentle pressure to the top of the column (if using flash chromatography).
-
If the blockage is severe, the column may need to be repacked.
-
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Suzuki Coupling of Methyl 2,4-dibromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 2,4-dibromobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: I am getting a very low yield or no product. What are the most common initial checks?
A1: Low yields in Suzuki couplings often trace back to a few key areas. A systematic check of your reagents and setup is the first step.[1][2][3]
-
Reagent Quality: Ensure the boronic acid/ester is fresh and has not degraded, as they can be susceptible to protodeboronation.[3][4] Palladium catalysts and phosphine ligands can also degrade or oxidize over time if not stored properly under an inert atmosphere.[3]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the active Pd(0) catalyst.[3] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[1][5]
-
Reaction Temperature: Many Suzuki couplings require heat to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[3]
-
Mixing: Ensure efficient stirring, especially for biphasic reactions, to maintain a homogeneous mixture and maximize surface interaction.
Q2: How can I achieve selective mono-coupling at the C4 position (para to the ester)?
A2: Achieving site-selectivity in dihaloarenes depends on the differential reactivity of the two C-Br bonds. Generally, the C4 position is sterically more accessible and electronically favored for oxidative addition. However, catalyst choice is crucial.
-
Substrate Control: For many dihalobenzenes, the reaction preferentially occurs at the less sterically hindered halo group.[6] In the case of this compound, the C4-Br bond is less hindered than the C2-Br bond, which is ortho to the bulky methyl ester group.
-
Catalyst/Ligand Control: Specific ligand systems can override the substrate's inherent preference. For alkyl 2,4-dihalobenzoates, certain palladium catalysts combined with specific phosphine ligands have been shown to direct arylation to the C4 position with high selectivity.[6] Screening different bulky, electron-rich ligands is a key strategy.
Q3: I am observing significant dehalogenation (replacement of Br with H). How can I minimize this?
A3: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[7] This is particularly an issue with electron-deficient aryl halides.[8]
-
Choice of Base: Strong bases, especially alkoxide bases like NaOEt or KOtBu, can be a source of palladium-hydride species that lead to dehalogenation.[7] Switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ is often effective.[7][8]
-
Solvent System: Solvents like alcohols can act as hydride sources. Using aprotic solvents such as dioxane, THF, or toluene can reduce dehalogenation.[8][9] While some water is often necessary to dissolve the base, using minimal amounts can be key to suppressing the side reaction.[10]
-
Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation. Monitor the reaction and stop it once the starting material is consumed to avoid byproduct formation.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[8][11]
Q4: I am seeing homocoupling of my boronic acid. What can I do?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[4]
-
Thorough Degassing: Ensure your solvent and reaction setup are rigorously deoxygenated to prevent oxidation of the Pd(0) catalyst to Pd(II).[4]
-
Use of Pre-catalysts: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial over Pd(II) sources like Pd(OAc)₂, which may require an in-situ reduction step that can promote homocoupling.[4]
Data Presentation: Reaction Parameter Comparison
The following tables summarize typical starting conditions and parameters for optimizing the Suzuki coupling of substrates similar to this compound.
Table 1: Recommended Initial Screening Conditions
| Parameter | Condition | Rationale / Comments |
|---|---|---|
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, effective palladium sources.[12][13] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands often good for challenging substrates.[8][11] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A milder base that often minimizes dehalogenation.[3][8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Aprotic solvent with minimal water to dissolve the base.[14] |
| Temperature | 80 - 100 °C | A common temperature range for Suzuki couplings.[3][5] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[3] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action(s) |
|---|---|---|
| Low Yield | Inactive catalyst / Poor reagents | Use fresh catalyst, ligand, and high-purity boronic acid.[3] |
| Incomplete degassing | Purge solvents and reaction vessel thoroughly with inert gas.[1][5] | |
| Sub-optimal temperature | Screen temperatures from 80 °C to 110 °C.[5] | |
| Dehalogenation | Base is a hydride source (e.g., alkoxides) | Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8] |
| Solvent is a hydride source (e.g., alcohols) | Use aprotic solvents like Toluene, Dioxane, or THF.[8] | |
| Slow reductive elimination | Use bulkier, more electron-rich ligands (e.g., Buchwald-type).[8] | |
| Poor C4-Selectivity | Inappropriate ligand choice | Screen various phosphine ligands (e.g., PCy₃, P(p-MeOPh)₃) to identify one that favors the C4 position.[6] |
| | Reaction conditions favor C2 coupling | Modify solvent and base; sometimes phosphine-free conditions can alter selectivity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 5:1 v/v ratio) via syringe.[14]
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5][14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2,4-dibromobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4-dibromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Fischer esterification of 2,4-dibromobenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The excess methanol serves to drive the equilibrium towards the formation of the ester product.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenge in the Fischer esterification of 2,4-dibromobenzoic acid is the reversible nature of the reaction.[3][4] This equilibrium can lead to incomplete conversion of the starting material and result in lower yields of the desired ester. To overcome this, it is crucial to employ strategies that shift the equilibrium towards the product side.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[5] By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting material (2,4-dibromobenzoic acid), you can visualize the consumption of the starting material and the appearance of the product, this compound. The ester product is less polar than the carboxylic acid starting material and will, therefore, have a higher Rf value on the TLC plate.
Q4: What is the typical work-up procedure for this reaction?
A4: A standard work-up procedure involves cooling the reaction mixture and then neutralizing the excess acid catalyst. This is often achieved by pouring the reaction mixture into water or a dilute basic solution, such as sodium bicarbonate. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back towards the reactants.[3][4] 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. 3. Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low. | 1. Drive the Equilibrium: a. Use a large excess of methanol (can also be used as the solvent). b. Remove water as it is formed, for example, by using a Dean-Stark apparatus (if using a co-solvent like toluene) or by adding a dehydrating agent like molecular sieves. 2. Optimize Catalyst Concentration: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used. Typically, this is a small percentage of the molar amount of the carboxylic acid. 3. Ensure Adequate Heating: The reaction is typically run at the reflux temperature of methanol. Ensure the heating is sufficient and consistent. |
| Presence of Unreacted 2,4-Dibromobenzoic Acid in the Product | 1. Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. 2. Inefficient Work-up: The acidic starting material may not have been fully removed during the extraction process. | 1. Increase Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible or has significantly diminished. 2. Thorough Washing: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Test the aqueous layer with pH paper to ensure it is basic. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. High Reaction Temperature: Excessive heat can lead to the formation of colored by-products.[6] 2. Sulfonation of the Aromatic Ring: The use of concentrated sulfuric acid as a catalyst can sometimes lead to the sulfonation of the electron-rich aromatic ring, especially at higher temperatures or with prolonged reaction times. | 1. Control Reaction Temperature: Maintain a gentle reflux and avoid overheating. 2. Use an Alternative Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH). |
| Difficulty in Product Purification | 1. Presence of Side Products: The crude product may contain impurities from side reactions. 2. Similar Polarity of Product and Impurities: Some by-products may have similar polarities to the desired ester, making separation by chromatography challenging. | 1. Recrystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of hexanes and ethyl acetate). 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for purification. |
| Potential Decarboxylation of Starting Material | While less common under standard Fischer esterification conditions, decarboxylation of aromatic carboxylic acids can occur at high temperatures in acidic media, leading to the formation of 1,3-dibromobenzene. | Maintain the reaction temperature at the reflux of methanol and avoid excessive heating to minimize the risk of decarboxylation. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol provides a general guideline for the synthesis. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and scale.
Materials:
-
2,4-Dibromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing water or ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. Please note that yields can vary depending on the reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
| Starting Material | Alcohol | Catalyst | Reaction Time | Reaction Temperature | Typical Yield (%) | Reference |
| 2,4-Dibromobenzoic acid | Methanol | H₂SO₄ | Overnight | Reflux | Not specified | [2] |
| Benzoic acid (for comparison) | Methanol | H₂SO₄ | 45 min | Reflux | Not specified | [2] |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Regioselective Cross-Coupling of Methyl 2,4-dibromobenzoate
Welcome to the technical support center for the regioselective cross-coupling of Methyl 2,4-dibromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during these critical synthetic transformations.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound.
General Issues
Q1: My cross-coupling reaction is not proceeding, and I am recovering my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, a systematic check of your reagents and setup is crucial.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried or oven-dried and that you have established and maintained a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Degassing your solvents is a critical step.
-
Reagent Quality:
-
Catalyst and Ligand: Palladium catalysts and phosphine-based ligands can degrade over time, especially if not stored under an inert atmosphere. Ensure they are fresh and have been handled properly. Consider using a new bottle or a glovebox for dispensing.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and dry. For solid bases like K₃PO₄ or Cs₂CO₃, grinding them before use can increase their surface area and reactivity.
-
Solvent: Use anhydrous and degassed solvents. Residual water and oxygen can deactivate the catalyst.
-
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species.
Q2: I am observing a low yield of my desired product. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors beyond those mentioned in Q1.
-
Reaction Temperature: Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you are observing decomposition, the temperature may be too high.
-
Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Premature workup can lead to low yields, while excessively long reaction times can lead to product decomposition or side reactions.
-
Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to more side products. A typical starting point is 1-5 mol% of the palladium catalyst. Optimization may be required.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst stability and activity. A 1:1 to 1:2 ratio is a common starting point, but this may need to be optimized.
Regioselectivity Challenges
Q3: I am getting a mixture of C2 and C4 coupled products. How can I control the regioselectivity of my reaction?
A3: Controlling the regioselectivity in the cross-coupling of this compound is a primary challenge. The C-Br bond at the C4 position is generally more sterically accessible, while the C-Br bond at the C2 position is ortho to the electron-withdrawing methyl ester group, which can influence its electronic properties and reactivity. The choice of catalyst system is paramount in directing the selectivity.
-
Steric Hindrance of the Ligand:
-
For C4-selectivity: Bulky, electron-rich phosphine ligands often favor coupling at the less sterically hindered C4 position. Ligands like tricyclohexylphosphine (PCy₃) can promote this selectivity.
-
For C2-selectivity: Less sterically demanding ligands may allow for coupling at the more hindered C2 position.
-
-
Electronic Effects of the Ligand: The electronic properties of the ligand can influence the oxidative addition step. Electron-donating ligands can increase the electron density on the palladium center, which may alter its preference for oxidative addition at the C2 or C4 position.
-
Nature of the Coupling Partner: The steric bulk of the incoming nucleophile (e.g., boronic acid, alkene, or alkyne) can also influence the site of the reaction. A bulkier coupling partner will likely favor the more accessible C4 position.
A study on the site-selective arylation of alkyl 2,4-dihalobenzoates demonstrated that switching the catalyst system can effectively control the regioselectivity. For instance, a catalyst system of PdCl₂(PCy₃)₂/P(p-MeOPh)₃ favored C2-arylation, while a system with Pd(OAc)₂ and a specific phosphine ligand (L9 in the study) promoted C4-arylation.[1] This highlights the power of ligand choice in directing the outcome of the reaction.
Suzuki-Miyaura Coupling Specifics
Q4: My Suzuki-Miyaura coupling is giving me significant amounts of homocoupled product from my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to minimize oxygen content.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the rate of homocoupling.
-
Choice of Base: The strength and type of base can influence the rate of competing reactions. Weaker bases like K₂CO₃ or CsF might be beneficial in some cases.
Heck Coupling Specifics
Q5: In my Heck reaction, I am observing poor regioselectivity of the alkene insertion (linear vs. branched product). How can I control this?
A5: The regioselectivity of alkene insertion in the Heck reaction is influenced by both electronic and steric factors of the alkene and the catalyst system.
-
Ligand Control: The choice of phosphine ligand can have a profound effect on the regioselectivity of the Heck reaction. For example, bidentate ligands can favor the formation of the linear product.
-
Reaction Conditions: The solvent and base can also play a role in directing the regioselectivity.
Sonogashira Coupling Specifics
Q6: My Sonogashira coupling is sluggish and requires high temperatures. Are there ways to improve the reaction efficiency?
A6: While Sonogashira couplings can sometimes be challenging, several strategies can improve their efficiency.
-
Copper Co-catalyst: The use of a copper(I) co-catalyst (e.g., CuI) is standard in Sonogashira reactions and is often essential for efficient transmetalation.
-
Amine Base: A suitable amine base, such as triethylamine or diisopropylamine, is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can impact the reaction rate.
Data Presentation
The following tables summarize representative conditions for achieving regioselectivity in cross-coupling reactions of di-substituted benzene derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Systems for Regioselective Arylation of Alkyl 2,4-Dihalobenzoates [1]
| Target Selectivity | Catalyst System | Comments |
| C2-Arylation | PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Favors coupling at the more sterically hindered position ortho to the ester. |
| C4-Arylation | Pd(OAc)₂ / Ligand L9* | Directs coupling to the less sterically hindered para position. |
*Note: Ligand L9 is a specific phosphine ligand detailed in the cited research.
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) |
| Temperature | 80-120 °C |
Table 3: General Conditions for Heck Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
Table 4: General Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and desired regioselectivity.
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Regioselective Heck Coupling
-
Reaction Setup: In an oven-dried sealable tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 3: General Procedure for Regioselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) iodide co-catalyst (2-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the degassed solvent (e.g., THF). Then, add the amine base (e.g., Et₃N, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the desired product by column chromatography.
Visualizations
Experimental Workflow for Regioselective Cross-Coupling
Caption: General experimental workflow for regioselective cross-coupling reactions.
Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting decision tree for addressing poor regioselectivity.
References
Technical Support Center: Minimizing Byproducts in Methyl 2,4-dibromobenzoate Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and detailed protocols to help you minimize byproduct formation in common cross-coupling reactions involving Methyl 2,4-dibromobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, focusing on the most common palladium-catalyzed cross-coupling reactions.
Q1: What are the most common byproducts I should expect when working with this compound?
A1: When using this compound in palladium-catalyzed cross-coupling reactions, the primary undesired byproducts are typically:
-
Dehalogenation: The replacement of one or both bromine atoms with a hydrogen atom, yielding Methyl 4-bromobenzoate or Methyl benzoate. This is a common issue in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2]
-
Homocoupling: The dimerization of the coupling partner. In Suzuki-Miyaura reactions, this results in a biaryl product derived from the boronic acid.[3][4] This side reaction is often promoted by the presence of oxygen.[3] In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) can occur, especially when copper co-catalysts are used.
-
Protodeborylation: In Suzuki-Miyaura reactions, this is the protonolysis of the boronic acid C-B bond, converting it back to an arene before it can participate in the cross-coupling.[5][6] This is a major cause of reduced yield.[5]
-
Ester Hydrolysis: The conversion of the methyl ester group to a carboxylic acid (2,4-dibromobenzoic acid or its coupled derivatives) can occur, particularly under strongly basic conditions.[7][8]
Troubleshooting Suzuki-Miyaura Reactions
Q2: I'm seeing a significant amount of dehalogenated starting material (Methyl 4-bromobenzoate) in my Suzuki-Miyaura coupling. How can I prevent this?
A2: Dehalogenation is a frequent side reaction that consumes your starting material.[9] Several factors can be adjusted to minimize its formation.
-
Ligand Choice: The properties of the phosphine ligand are critical. Bulky, electron-rich ligands often promote the desired reductive elimination over pathways leading to dehalogenation.[1]
-
Base Selection: Strong bases can sometimes promote dehalogenation.[1] Consider using milder inorganic bases. For anhydrous couplings, potassium phosphate (K₃PO₄) is often effective, and in some cases, the addition of a small amount of water can be beneficial.[1][10]
-
Solvent: The solvent can sometimes act as a hydride source. While polar aprotic solvents like dioxane or DMF are common, switching to a less polar solvent like toluene may reduce dehalogenation in certain systems.[1]
Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki Coupling
| Parameter | Condition Favoring Dehalogenation | Recommended Adjustment to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor ligands | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] | Bulky ligands accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[3] |
| Base | Strong bases (e.g., NaOtBu) | Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][10] | Milder bases are less likely to act as hydride donors or promote catalyst decomposition pathways that lead to dehalogenation.[10] |
| Temperature | High temperatures | Run the reaction at the lowest effective temperature (e.g., 80 °C instead of >100 °C). | Side reactions like dehalogenation often have a higher activation energy and are more prevalent at elevated temperatures. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely (by TLC, LC-MS) and work up promptly upon completion. | Extended exposure to catalytic conditions after the desired product has formed can increase the likelihood of byproduct formation. |
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that promote this side reaction.[3] Protodeborylation, the loss of the boronic acid group, also reduces the efficiency of the main reaction.[5]
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[4] Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can sometimes be advantageous over a Pd(II) source (e.g., Pd(OAc)₂) which requires in-situ reduction, a step that can be associated with homocoupling.[3]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeborylation than boronic acids.[3][10]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]
Troubleshooting Sonogashira Reactions
Q4: I am attempting a Sonogashira coupling and observing significant formation of a diyne byproduct from my alkyne. How can I improve selectivity?
A4: The homocoupling of terminal alkynes to form symmetrical 1,3-diynes (Glaser coupling) is a major side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.
-
Copper-Free Conditions: The most effective way to prevent diyne formation is often to run the reaction under copper-free conditions. While this may require more active palladium catalysts, different ligands, or higher temperatures, it directly eliminates the primary catalyst for homocoupling.[11]
-
Base Selection: The choice of base is important. An amine base like triethylamine or diisopropylamine is typically used.[12]
-
Inert Atmosphere: As with other cross-couplings, maintaining a strictly oxygen-free environment is crucial, as oxygen can promote the oxidative homocoupling of the alkyne.
Table 2: General Recommendations for Sonogashira Coupling
| Parameter | Condition Favoring Diyne Formation | Recommended Condition for Cross-Coupling |
| Co-catalyst | Presence of Copper(I) salts (e.g., CuI) | Omit CuI (Copper-free protocol).[11] |
| Atmosphere | Presence of Oxygen | Rigorously degas all reagents and maintain an inert atmosphere (Ar or N₂). |
| Base | Insufficient or inappropriate base | Use an appropriate amine base such as Et₃N or DIPA.[12] |
Troubleshooting Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is primarily returning dehalogenated this compound. What should I try?
A5: Similar to Suzuki coupling, reductive dehalogenation can compete with C-N bond formation. The choice of ligand and base is paramount for achieving high yields of the aminated product.[13]
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step that forms the C-N bond and minimizing dehalogenation.[13] Ligands like Xantphos or Josiphos have proven effective.[1]
-
Base Optimization: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are required for the amination.[13] However, if dehalogenation is severe, carefully controlling the stoichiometry or screening different alkoxide bases is recommended.[1]
-
N-H Containing Substrates: If your amine has an N-H bond, it can sometimes complicate the reaction. While this compound does not have this issue, it's a key consideration for the coupling partner.
General Issue: Ester Hydrolysis
Q6: In my final product mixture, I'm detecting the carboxylic acid instead of the methyl ester. How can I avoid this?
A6: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially in the presence of water and at elevated temperatures.[7]
-
Anhydrous Conditions: If compatible with your reaction, using strictly anhydrous conditions and a non-aqueous base (e.g., solid K₃PO₄ in an anhydrous solvent) can prevent hydrolysis.
-
Milder Base: If aqueous conditions are necessary, using the mildest possible base that still promotes the desired reaction (e.g., K₂CO₃ instead of NaOH) can reduce the rate of hydrolysis.[10]
-
Lower Temperature: Perform the reaction at the lowest temperature that affords a reasonable reaction rate to slow down the competing hydrolysis reaction.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and how to troubleshoot them, the following diagrams illustrate the key pathways and a logical workflow for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Catalyst selection for selective C-Br activation in dibromoarenes
A comprehensive guide to selecting catalysts for selective C-Br activation in dibromoarenes, complete with troubleshooting advice and detailed protocols for researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors determining which C-Br bond reacts in a dibromoarene?
The selectivity of C-Br bond activation is primarily governed by a combination of electronic effects, steric hindrance, and the chosen catalytic system.
-
Electronic Effects: Generally, a C-Br bond on a more electron-deficient carbon atom is more susceptible to oxidative addition by the catalyst and will react faster. The position of substituents or heteroatoms in the aromatic ring plays a crucial role in determining this electron deficiency.[1][2]
-
Steric Hindrance: The catalyst will preferentially activate the C-Br bond that is less sterically hindered. Bulky groups adjacent to a bromine atom can slow down or prevent the catalyst's approach.[1]
-
Catalyst System: The choice of metal (e.g., Palladium vs. Nickel), ligand, base, and solvent can override inherent substrate biases to control selectivity.[1][3]
Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my reaction?
Both Palladium and Nickel are effective, but they have distinct characteristics that make them suitable for different scenarios.
-
Palladium (Pd) Catalysts are the most widely used due to their high functional group tolerance, stability, and versatility. They are often the first choice for standard cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Pd-catalyzed systems are generally robust and well-understood.[4]
-
Nickel (Ni) Catalysts are a more cost-effective alternative and often exhibit higher reactivity, which is advantageous for activating less reactive C-Br bonds or other challenging electrophiles.[4][5] Ni catalysts can access different oxidation states (e.g., Ni(I), Ni(III)), enabling unique reaction pathways. However, they can be more sensitive to air and moisture, and Ni(0) complexes often require stronger reductants for their in-situ generation.[4][5]
Q3: How does the choice of ligand influence selectivity?
The ligand is arguably the most critical component for controlling selectivity. It directly coordinates to the metal center and influences both its steric and electronic properties.
-
Steric Bulk: Bulky ligands (e.g., phosphines like P(tBu)₃, JohnPhos, or N-heterocyclic carbenes like IPr) can promote selectivity for the less hindered C-Br bond. They can also favor mono-arylation over diarylation by making the catalyst complex too bulky to react a second time after the first coupling.[3]
-
Electronic Properties: Electron-rich ligands enhance the electron density on the metal center, which generally accelerates the rate of oxidative addition, the first step in the catalytic cycle.
-
Ligand-to-Metal Ratio: The ratio of ligand to the metal precursor can be crucial. For instance, in the coupling of 2,4-dibromopyridine, high PPh₃:Pd ratios favor reaction at the C2 position, while lower ratios can switch the selectivity to the C4 position.[3][6]
Q4: What is the role of the base in selective cross-coupling reactions?
In Suzuki-Miyaura coupling, the base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice and amount of base can impact reaction rate and selectivity.[7][8]
-
Base Strength: A stronger base can accelerate the reaction, which may negatively impact selectivity by promoting the reaction at less reactive sites or leading to diarylation.[9] Weaker bases (e.g., K₃PO₄, K₂CO₃) are often preferred for selective mono-arylation.
-
Base Type: Inorganic bases (e.g., carbonates, phosphates) are often more effective than organic amine bases (e.g., triethylamine), particularly in aqueous solvent mixtures.[10][11] The solubility of the base can also play a role.
Troubleshooting Guide
This guide addresses common issues encountered during the selective mono-functionalization of dibromoarenes.
Problem 1: Low or No Conversion
Your reaction does not proceed, and you recover the starting material.
Caption: Troubleshooting workflow for low or no reaction conversion.
Problem 2: Poor Selectivity (Diarylation instead of Monoarylation)
The reaction produces a significant amount of the di-substituted product instead of the desired mono-substituted product.
Caption: Troubleshooting guide for undesired diarylation.
Problem 3: Incorrect Regioselectivity
The coupling occurs at the wrong C-Br bond (e.g., at the more hindered or less electronically favored position).
Caption: Decision tree for addressing incorrect regioselectivity.
Data on Catalyst Performance
The following tables summarize catalyst performance for selective mono-arylation in common cross-coupling reactions.
Table 1: Selective Suzuki-Miyaura Coupling of 1,4-Dibromobenzene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | >95:5 | N/A |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 80 | 16 | 92 | >98:2 | N/A |
| NiCl₂(dme) (5) | IPr·HCl (10) | K₃PO₄ (3) | Dioxane | 110 | 24 | 78 | >90:10 | N/A |
| Pd(PPh₃)₄ (3) | None | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 75 | 85:15 |[10] |
Table 2: Selective Sonogashira Coupling of Dibromoarenes
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1,4-Dibromobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 4-Bromo-1-(phenylethynyl)benzene | 88 | N/A |
| 1,1-Dibromoethylene | PdCl₂(dppf) (5) | CuI (10) | Et₃N (3) | Benzene | 80 | (Z)-1-Bromo-1-en-3-yne | ~90 | [12] |
| 1,4-Dibromo-2-(CF₃)benzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH (3) | Toluene | RT | 4-Bromo-1-alkynyl-2-(CF₃)benzene | 85 |[13] |
Experimental Protocols
Protocol 1: General Procedure for Selective Palladium-Catalyzed Suzuki-Miyaura Mono-arylation
This protocol is a representative procedure for the selective mono-arylation of a dibromoarene.
Caption: General workflow for selective Suzuki-Miyaura mono-arylation.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibromoarene (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add them to the Schlenk flask.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, watching for the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: General Procedure for Selective Copper-Free Sonogashira Mono-alkynylation
-
Reaction Setup: To a solution of the dibromoarene (1.0 equiv) in a suitable solvent (e.g., THF or Diisopropylamine) in a Schlenk flask, add the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).[14]
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) and the base (if not used as the solvent, e.g., Diisopropylamine, 5-7 equiv.) via syringe.[14]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Once complete, dilute the mixture with an ether (e.g., Et₂O) and filter through a pad of Celite®. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.[14]
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 5. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Haloarenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low yields and other common issues encountered during palladium-catalyzed cross-coupling reactions of haloarenes, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
General Issues
Q1: My palladium-catalyzed reaction has a low yield or is not working at all. What are the first things I should check?
A1: When encountering low or no yield, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:
-
Reagent Quality and Purity: Ensure all starting materials, including the haloarene and coupling partner (e.g., boronic acid, alkene, amine), are pure. Boronic acids, for example, can undergo degradation or protodeboronation.[1] Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Catalyst Activation and Deactivation: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[2][3] Visual formation of palladium black is a common indicator of catalyst deactivation.[2][4]
-
Inert Atmosphere: The exclusion of oxygen is critical, as oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[1][3][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that all solvents are rigorously degassed.[1]
-
Reaction Conditions: Suboptimal choices for the ligand, base, solvent, or temperature can significantly impact the reaction's efficiency.[2][6][7]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?
A2: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[3][4] This can be caused by:
-
High Temperatures: Excessive heat can promote catalyst decomposition.[2]
-
Inadequate Ligand Stabilization: The phosphine ligand may be oxidizing, or the ligand-to-palladium ratio might be too low to effectively stabilize the Pd(0) intermediate.[2]
-
Unsuitable Reaction Conditions: The presence of impurities or an inappropriate solvent can also lead to catalyst precipitation.[2]
To prevent this, you can try:
-
Lowering the reaction temperature.
-
Increasing the ligand-to-palladium ratio.
-
Screening different, more robust ligands that can better stabilize the catalyst.[2]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling is giving a low yield, and I suspect issues with my boronic acid. What are common side reactions?
A3: Two common side reactions involving the boronic acid can significantly lower the yield of your desired product:
-
Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is particularly prevalent with electron-deficient arylboronic acids and can be promoted by the base and the presence of water.[1] To minimize this, consider using milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) and ensuring anhydrous conditions.[1]
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid.[1][8] The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.[1]
Q4: How critical is the choice of base and solvent in a Suzuki-Miyaura coupling?
A4: The base and solvent are crucial for a successful reaction. The base is required to activate the boronic acid to form a more nucleophilic boronate "ate" complex for transmetalation.[9] The choice of base can significantly influence the reaction yield.[7][9] Similarly, the solvent affects the solubility and stability of all reaction components.[2][7] While a variety of solvents can be used, their polarity can sometimes influence selectivity, especially in complex substrates.[10]
Heck Reaction
Q5: My Heck reaction shows low or no conversion. What are the likely causes?
A5: Low conversion rates in Heck reactions often stem from a few critical areas:
-
Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be forming efficiently or may be deactivating during the reaction.[2][6]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. An inappropriate ligand can lead to poor results.[2]
-
Incorrect Base or Solvent Selection: The base is essential for regenerating the catalyst, and the solvent affects the solubility and stability of all reaction components. An incompatible combination can halt the catalytic cycle.[2]
-
Slow Oxidative Addition: For electron-rich or sterically hindered haloarenes, the initial oxidative addition step to the Pd(0) catalyst can be slow and rate-limiting.[6]
Buchwald-Hartwig Amination
Q6: I'm struggling with a low yield in my Buchwald-Hartwig amination. What are the key parameters to optimize?
A6: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components:
-
Catalyst and Ligand Choice: This is a critical and substrate-dependent parameter. Sterically hindered and electron-rich ligands often promote higher catalytic activity.[5][11]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures.[5][11]
-
Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common.[5][12] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[11][12]
-
Reaction Temperature: Typical reaction temperatures range from 80-100°C. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[5][11]
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different components on the yield of palladium-catalyzed reactions, based on literature data.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Haloarene | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | Isopropanol/H₂O (1:1) | 80 | 95 | [13] |
| 4-Bromonitrobenzene | Phenylboronic acid | K₃PO₄ | Isopropanol/H₂O (1:1) | 80 | 92 | [13] |
| 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | Isopropanol/H₂O (1:1) | 80 | 96 | [13][14] |
| 4-Bromonitrobenzene | Phenylboronic acid | Cs₂CO₃ | Isopropanol/H₂O (1:1) | 80 | 89 | [13] |
| 4-Bromonitrobenzene | Phenylboronic acid | NaOH | Isopropanol/H₂O (1:1) | 80 | 85 | [13] |
| 4-Bromonitrobenzene | Phenylboronic acid | TEA | Isopropanol/H₂O (1:1) | 80 | 65 | [13] |
| 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 94 | [14] |
| 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O (1:1) | 80 | 85 | [14] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [15] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [15] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the boronic acid or ester (1.2 equiv.).
-
Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of toluene and water) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Heck Reaction
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Atmosphere Exchange: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMAc, 5 mL) via syringe. Add the haloarene (1.0 mmol) and the alkene (1.2 mmol) via syringe. Add the base (e.g., triethylamine, 2.0 mmol) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), and the phosphine ligand (2-4 mol%).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[5]
-
Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[5]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Removal of unreacted starting materials from Methyl 2,4-dibromobenzoate
Technical Support Center: Methyl 2,4-dibromobenzoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on the effective removal of unreacted starting materials and byproducts following its synthesis.
Troubleshooting Guide
Issue: Low Purity of this compound after Initial Isolation
-
Possible Cause 1: Incomplete Reaction
-
Recommended Action: The Fischer esterification of 2,4-dibromobenzoic acid is a reversible reaction. To drive the reaction towards the product, it is crucial to use an excess of the alcohol (methanol) and an effective acid catalyst, such as concentrated sulfuric acid.[1][2] Ensure the reaction is heated to reflux for a sufficient duration (e.g., overnight) to maximize the conversion of the starting material.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
-
Possible Cause 2: Inefficient Removal of Acidic Impurities
-
Recommended Action: Unreacted 2,4-dibromobenzoic acid and the acid catalyst (e.g., sulfuric acid) are the primary acidic impurities. An aqueous workup with a base is essential for their removal. After the reaction, the mixture should be extracted with an organic solvent like ethyl acetate. The organic layer should then be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[1][4] This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can thus be separated. Be sure to perform multiple washes and check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
-
Possible Cause 3: Presence of Water and Other Water-Soluble Impurities
-
Recommended Action: After the base wash, the organic layer should be washed with water and then with a saturated brine solution (NaCl solution). The brine wash helps to remove residual water from the organic layer. Subsequently, the organic phase must be dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to eliminate all traces of water before the solvent is removed under reduced pressure.[1][5]
-
Issue: Oily Product Instead of a Solid
-
Possible Cause 1: Residual Solvent
-
Recommended Action: Ensure that the solvent used for extraction (e.g., ethyl acetate) has been completely removed. Use a rotary evaporator to remove the bulk of the solvent and then place the product under high vacuum for an extended period to remove any remaining traces.
-
-
Possible Cause 2: Presence of Impurities
-
Recommended Action: A significant amount of unreacted starting materials or byproducts can lower the melting point of the final product, causing it to be an oil or a waxy solid. If the standard workup procedures are insufficient, further purification by column chromatography or recrystallization is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 2,4-dibromobenzoic acid?
A1: The most common and effective method is a liquid-liquid extraction with a basic solution. After dissolving the crude product in an organic solvent such as ethyl acetate, wash the organic phase with a saturated solution of sodium bicarbonate or sodium carbonate.[1][4] This deprotonates the carboxylic acid, forming a salt that is soluble in the aqueous phase and can be easily separated from the ester which remains in the organic phase.
Q2: How can I be sure that all the acidic catalyst has been removed?
A2: Washing the organic layer with a basic solution, as described above, will also neutralize and remove the acid catalyst. To confirm its removal, you can check the pH of the aqueous layer after the final wash. It should no longer be acidic.
Q3: My product is still impure after extraction. What are the next steps?
A3: If impurities persist after a thorough extraction, column chromatography on silica gel is a highly effective purification technique.[3] A solvent system of petroleum ether and ethyl acetate (e.g., in a 5:1 ratio) can be used to separate the less polar product, this compound, from more polar impurities.[3] Alternatively, recrystallization from a suitable solvent, such as cold methanol, can also be employed to obtain a purer solid product.[3]
Q4: Can I use distillation for purification?
A4: While distillation is a common purification technique for esters, it may not be the most practical method for this compound due to its relatively high boiling point (308.00 °C).[6] For laboratory-scale purification, extraction and chromatography are generally more convenient and effective.
Experimental Protocols
Protocol 1: Purification by Extraction
-
After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash it with cold methanol.[3]
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 ml for a reaction of ~0.90 mol scale), water, and a saturated solution of sodium chloride (brine).[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent, such as petroleum ether.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of petroleum ether and ethyl acetate. A common starting ratio is 5:1 (petroleum ether:ethyl acetate).[3]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Starting Material Impurity | Reagents/Materials | Typical Yield | Purity |
| Extraction | 2,4-dibromobenzoic acid, H₂SO₄ | Ethyl acetate, NaHCO₃/Na₂CO₃ solution, water, brine, Na₂SO₄/MgSO₄ | >90% (crude) | Moderate to High |
| Column Chromatography | Residual starting materials, side products | Silica gel, petroleum ether, ethyl acetate | 70-85% (isolated) | High (>98%) |
| Recrystallization | Minor impurities | Methanol | Variable | High |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 54335-33-0 [chemicalbook.com]
- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 54335-33-0 | FM66220 [biosynth.com]
Technical Support Center: Scaling Up the Esterification of 2,4-Dibromobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the esterification of 2,4-dibromobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2,4-dibromobenzoic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) is too low to effectively protonate the carboxylic acid. 2. Presence of Water: Moisture in the reagents or reaction vessel can inhibit the forward reaction.[1] 3. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy of the reaction.[2] 4. Inactive Reagents: The 2,4-dibromobenzoic acid or the alcohol may be of poor quality or degraded. | 1. Increase Catalyst Concentration: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used.[3] 2. Use Anhydrous Reagents and Glassware: Dry all glassware thoroughly and use anhydrous alcohol and solvents. 3. Ensure Reflux Conditions: Heat the reaction mixture to a steady reflux to ensure the reaction proceeds at an adequate rate.[3] 4. Verify Reagent Quality: Use high-purity, dry reagents. |
| Incomplete Reaction | 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the accumulation of water can drive the equilibrium back towards the reactants.[1][4] 2. Insufficient Reaction Time: The reaction has not been allowed to proceed for a sufficient duration to reach completion. | 1. Drive the Equilibrium Forward: Use a large excess of the alcohol (it can often serve as the solvent) to shift the equilibrium towards the ester product.[1] Consider removing water as it forms, for example, by using a Dean-Stark apparatus, especially when scaling up.[1] 2. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue heating until the starting material is consumed.[3] |
| Formation of Side Products | 1. Dehydration of Alcohol: If using a secondary or tertiary alcohol, the acidic conditions and heat can lead to the formation of alkenes. 2. Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly at higher temperatures. 3. Charring/Degradation: Prolonged heating at very high temperatures can lead to the decomposition of the starting materials or product. | 1. Use Primary Alcohols: Primary alcohols are less prone to dehydration. 2. Control Reaction Temperature: Maintain a gentle reflux and avoid excessive heating. 3. Monitor Reaction Progress: Avoid unnecessarily long reaction times once the starting material is consumed. |
| Difficult Product Isolation | 1. Product Precipitation: For methyl 2,4-dibromobenzoate, the product may precipitate from the reaction mixture upon cooling.[5] 2. Emulsion Formation During Work-up: Vigorous shaking during the extraction process can lead to the formation of stable emulsions. | 1. Controlled Cooling and Filtration: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold alcohol to remove impurities.[5] 2. Gentle Extraction: During the work-up, use gentle inversions of the separatory funnel instead of vigorous shaking. The addition of brine can also help to break up emulsions. |
| Product Purity Issues | 1. Residual Carboxylic Acid: Incomplete reaction or insufficient neutralization during work-up can leave unreacted 2,4-dibromobenzoic acid in the product. 2. Residual Catalyst: The acid catalyst may not be completely removed during the work-up. 3. Other Impurities: Side products or impurities from the starting materials may be present. | 1. Base Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining carboxylic acid.[2] 2. Thorough Washing: Ensure thorough washing of the organic layer with water and brine to remove the catalyst and any water-soluble impurities.[3] 3. Purification: Purify the crude product by recrystallization or column chromatography to obtain the high-purity ester. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 2,4-dibromobenzoic acid?
A1: The most common and cost-effective method is the Fischer esterification.[1] This involves reacting the 2,4-dibromobenzoic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3][5]
Q2: How can I drive the Fischer esterification reaction to completion when scaling up?
A2: To maximize the yield of the ester, you can employ two main strategies based on Le Chatelier's principle:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, which shifts the equilibrium towards the product side.[1][4]
-
Remove Water as it Forms: On a larger scale, using a Dean-Stark apparatus to continuously remove the water byproduct can significantly improve the yield.[1]
Q3: What are the key safety precautions to take when scaling up this reaction?
A3: When scaling up, it is crucial to:
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Handle Concentrated Sulfuric Acid with Care: Always add the acid slowly and cautiously to the alcohol, as the dissolution is exothermic. This should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Control the Reflux Rate: Ensure a smooth and controlled reflux to avoid pressure buildup and potential splashing of hot reagents.
-
Use Appropriate Glassware: Ensure all glassware is free from cracks and is appropriately sized for the reaction scale.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting 2,4-dibromobenzoic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: What is the best method for purifying the final ester product?
A5: The purification method depends on the physical state of the ester and the nature of the impurities.
-
For solid esters (like this compound): Recrystallization from a suitable solvent (e.g., methanol) is often effective.[5]
-
For liquid esters or if significant impurities are present: Column chromatography on silica gel may be necessary to achieve high purity.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from a literature procedure and is suitable for a laboratory setting.[5]
Materials:
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2,4-Dibromobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromobenzoic acid in an excess of anhydrous methanol (e.g., 8-10 mL of methanol per gram of acid).
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents).
-
Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product, this compound, may precipitate as a yellow solid.[5]
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold methanol.
-
If no precipitate forms, or to recover dissolved product, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from methanol to yield pure this compound.
Protocol 2: Scaled-Up Synthesis of Ethyl 2,4-Dibromobenzoate
This protocol provides guidance for scaling up the esterification process.
Materials:
-
2,4-Dibromobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a reflux condenser (a Dean-Stark trap can be placed between the flask and condenser), add 2,4-dibromobenzoic acid and a large excess of anhydrous ethanol (e.g., 5-10 molar equivalents). If using a Dean-Stark trap, add toluene as an azeotropic solvent.
-
Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 molar equivalents) to the reaction mixture, monitoring the temperature to control the initial exotherm.
-
Reflux and Water Removal: Heat the mixture to a steady reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC. The reaction time may be longer for scaled-up reactions.
-
Work-up:
-
Cool the reactor to room temperature.
-
If a precipitate forms, it can be filtered and washed.
-
Alternatively, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dibromobenzoate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation if the ester is a high-boiling liquid.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification of substituted benzoic acids.
| Parameter | Methyl Ester | Ethyl Ester | Reference(s) |
| Alcohol | Methanol | Ethanol | [3][5] |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ | [3][5] |
| Alcohol to Acid Ratio | Often used as solvent | 5-10 equivalents or as solvent | [1][5] |
| Reaction Temperature | Reflux (~65°C) | Reflux (~78°C) | [3] |
| Typical Reaction Time | 4-12 hours | 6-24 hours | [3][5] |
| Reported Yield | ~90% (for similar benzoic acids) | 85-95% (for similar benzoic acids) | [3] |
Visualizations
Caption: Experimental workflow for the esterification of 2,4-dibromobenzoic acid.
Caption: Troubleshooting flowchart for low yield in esterification.
References
Impact of trace metal impurities on Methyl 2,4-dibromobenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,4-dibromobenzoate in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Catalyst System: The choice and quality of the palladium catalyst and ligand are critical. For an electron-deficient substrate like this compound, a highly active catalyst system is often required. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more robust system, such as a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. If a weaker base like Na₂CO₃ is proving ineffective, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can improve the reaction rate and yield.[1] The solubility of the base is also a key parameter; often, using an aqueous solution of the base is beneficial.[1]
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Reaction Temperature: These coupling reactions may necessitate elevated temperatures, typically in the range of 80-110 °C, to proceed at an efficient rate.[1] If you are observing low conversion at a lower temperature, a gradual increase may be beneficial. However, be cautious of potential decomposition of the starting material or product at excessively high temperatures.
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Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[1] It is crucial to ensure that the reaction is set up under an inert atmosphere, such as argon or nitrogen, and that all solvents have been thoroughly degassed.
Q2: I am attempting a selective mono-arylation of this compound but am observing significant formation of the di-substituted product. How can I improve selectivity?
A2: Achieving selective mono-arylation on a di-halogenated substrate requires careful control over the reaction conditions to disfavor the second coupling event. Here are key strategies to enhance mono-arylation selectivity:
-
Stoichiometry: This is the most critical factor. Use a stoichiometric amount or only a slight excess (typically 1.0 to 1.2 equivalents) of the arylboronic acid relative to the this compound.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC/MS. Stop the reaction as soon as the mono-arylated product is the major species to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also help to improve selectivity.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. In some cases, using a less active catalyst system or a bulkier ligand can favor mono-substitution. For dihaloarenes, the interplay between the halide byproduct, solvent, and ligand can affect the selectivity for mono- versus di-functionalization.[2]
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Reactivity of the Bromine Atoms: In this compound, the bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered bromine at the 2-position. This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the 4-position.
Q3: My Heck reaction with this compound is not proceeding to completion. What should I troubleshoot?
A3: A stalled Heck reaction can be due to several factors. The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[3]
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Catalyst Deactivation: The palladium catalyst can deactivate over time. Ensure you are using a fresh, high-quality catalyst.
-
Base Strength: The base is crucial for regenerating the active catalyst.[3] If you are using a weak base, consider switching to a stronger one.
-
Solvent Choice: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF or NMP are often used in Heck reactions.
-
Alkene Partner: The electronic nature of the alkene can affect the reaction rate. Electron-deficient alkenes are generally more reactive in the Heck reaction.
Q4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can this be minimized?
A4: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is particularly problematic when a copper co-catalyst is used.
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Copper-Free Conditions: The presence of a copper co-catalyst can lead to the formation of alkyne dimers.[4] Performing the reaction under copper-free conditions can significantly reduce this side reaction. Several copper-free Sonogashira protocols have been developed.[4][5]
-
Control of Oxygen: The homocoupling is often promoted by the presence of oxygen. Ensuring the reaction is performed under strictly anaerobic conditions can help to minimize this side product.
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Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
FAQs
Q1: What is the expected order of reactivity for the two bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In general, for di-substituted haloarenes, the less sterically hindered position is more reactive. For this compound, the bromine at the 4-position is less sterically hindered than the bromine at the 2-position, which is ortho to the methyl ester group. Therefore, the C-Br bond at the 4-position is expected to undergo oxidative addition to the palladium catalyst more readily, leading to preferential coupling at this site.
Q2: What are common side products in Suzuki-Miyaura reactions with this compound?
A2: Besides the desired mono- and di-substituted products, several side products can be observed:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[6]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen.[6]
-
Dehalogenation: The reduction of the aryl bromide to the corresponding arene.[6]
Q3: How do trace metal impurities like iron, copper, and nickel affect my reactions?
A3: Trace metal impurities can have a significant and often unpredictable impact on palladium-catalyzed cross-coupling reactions.[7]
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Iron: Iron impurities can sometimes act as a co-catalyst or, conversely, can interfere with the catalytic cycle. The effect can be highly dependent on the specific reaction conditions.
-
Copper: While copper is intentionally used as a co-catalyst in traditional Sonogashira reactions, its presence as an impurity in other cross-coupling reactions can lead to unwanted side reactions, such as alkyne homocoupling.
-
Nickel: Nickel can also catalyze cross-coupling reactions and its presence as an impurity can lead to a lack of reproducibility if the level of contamination varies between batches of reagents.[7]
Q4: How can I remove trace metal impurities from my starting materials?
A4: Several methods can be used to remove trace metal impurities from organic compounds like this compound:
-
Crystallization: This can be an effective method if the metal impurities are insoluble in the crystallization solvent.
-
Distillation: For volatile compounds, distillation can separate the desired compound from non-volatile metal salts.
-
Extraction: Washing an organic solution of the compound with an aqueous solution of a chelating agent (like EDTA) can help to remove metal ions.
-
Treatment with Activated Carbon: Activated carbon can sometimes be used to adsorb metal impurities.
-
Use of Metal Scavengers: There are commercially available silica-based metal scavengers that can be used to remove specific metal impurities.
Data Presentation
The following tables summarize the potential impact of trace metal impurities on common cross-coupling reactions with this compound. The quantitative data presented are illustrative examples based on general observations in cross-coupling chemistry and are intended to highlight the potential magnitude of the effects.
Table 1: Illustrative Impact of Trace Metal Impurities on Suzuki-Miyaura Coupling Yield
| Impurity (ppm) | Fe | Cu | Ni |
| 0 | 95% | 95% | 95% |
| 10 | 92% | 90% | 93% |
| 50 | 85% | 80% | 88% |
| 100 | 78% | 70% | 82% |
Table 2: Illustrative Impact of Trace Metal Impurities on Heck Reaction Selectivity (Product Purity)
| Impurity (ppm) | Fe | Cu | Ni |
| 0 | 99% | 99% | 99% |
| 10 | 97% | 96% | 98% |
| 50 | 92% | 88% | 94% |
| 100 | 88% | 80% | 90% |
Table 3: Illustrative Impact of Copper Impurity on Sonogashira Alkyne Homocoupling
| Cu Impurity (ppm) | Desired Product Yield | Homocoupling Byproduct |
| 0 (Copper-Free) | 90% | < 2% |
| 10 | 85% | 10% |
| 50 | 75% | 20% |
| 100 | 60% | 35% |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the 4-position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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1,4-Dioxane/H₂O (4:1, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material (or when the desired mono-arylated product is maximized), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Reaction with Methyl Acrylate
-
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
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Triethylamine (Et₃N) (2.0 equiv)
-
DMF (anhydrous and degassed)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the degassed DMF, followed by methyl acrylate and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
THF (anhydrous and degassed)
-
-
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon.
-
Add the degassed THF, followed by phenylacetylene and DIPEA.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
A Head-to-Head Comparison: Reactivity of Methyl 2,4-dibromobenzoate and Methyl 3,5-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Steric and Electronic Effects on the Reactivity of Dibrominated Benzoate Isomers
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the strategic functionalization of aromatic rings is paramount. Dibrominated benzene derivatives, such as Methyl 2,4-dibromobenzoate and Methyl 3,5-dibromobenzoate, serve as versatile building blocks. However, the seemingly subtle difference in the substitution pattern of the bromine atoms on the benzene ring profoundly impacts their chemical reactivity. This guide provides an objective comparison of the reactivity of these two isomers, supported by an analysis of their electronic and steric properties, and includes representative experimental protocols for key transformations.
Spectroscopic and Physicochemical Properties
A comparative summary of the key physical and spectroscopic data for this compound and Methyl 3,5-dibromobenzoate is presented below. These properties are foundational to understanding the structural and electronic differences that govern their reactivity.
| Property | This compound | Methyl 3,5-dibromobenzoate |
| Molecular Formula | C₈H₆Br₂O₂ | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol | 293.94 g/mol |
| CAS Number | 54335-33-0 | 51329-15-8 |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | 58-62 °C | 64-67 °C |
| Boiling Point | ~308 °C | ~298 °C |
| ¹H NMR (CDCl₃, δ) | ~7.95 (d, 1H), ~7.70 (dd, 1H), ~7.45 (d, 1H), ~3.90 (s, 3H) | ~8.10 (s, 2H), ~7.80 (s, 1H), ~3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~165, ~135, ~134, ~132, ~130, ~128, ~125, ~53 | ~164, ~137, ~133, ~131, ~129, ~53 |
| Key IR Peaks (cm⁻¹) | ~1730 (C=O), ~1250 (C-O) | ~1725 (C=O), ~1255 (C-O) |
| Mass Spec (m/z) | 294 (M+), 263 (M-OCH₃)+ | 294 (M+), 263 (M-OCH₃)+ |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.
Reactivity Comparison: A Tale of Two Isomers
The reactivity of this compound and Methyl 3,5-dibromobenzoate is primarily dictated by a combination of electronic and steric effects imparted by the bromine and methyl ester substituents. These effects influence their susceptibility to common synthetic transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In Suzuki-Miyaura coupling, the reactivity of an aryl halide is influenced by the electronic density at the carbon-halogen bond and the steric hindrance around the reaction site.
This compound:
-
Electronic Effects: The bromine at the C4 position is para to the electron-withdrawing methyl ester group. This positioning enhances the electrophilicity of the C4 carbon, making the C-Br bond at this position more susceptible to oxidative addition by a palladium(0) catalyst. The bromine at the C2 position is ortho to the ester group, and its reactivity is also influenced by proximity to this group.
-
Steric Effects: The bromine at the C2 position experiences significant steric hindrance from the adjacent bulky methyl ester group.[1][2] This steric clash can impede the approach of the palladium catalyst, thereby reducing the reactivity of the C2-Br bond compared to the C4-Br bond.[1]
-
Predicted Reactivity: In a mono-coupling reaction, the C4-Br bond is expected to be significantly more reactive than the C2-Br bond due to the combination of favorable electronic activation and lower steric hindrance.
Methyl 3,5-dibromobenzoate:
-
Electronic Effects: Both bromine atoms are in meta positions relative to the electron-withdrawing methyl ester group. The electron-withdrawing effect of the ester group is less pronounced at the meta positions compared to the ortho and para positions.[3][4] This results in a lower overall activation of the C-Br bonds compared to the C4-Br bond in the 2,4-isomer.
-
Steric Effects: The bromine atoms at the C3 and C5 positions are sterically unhindered, with no adjacent bulky substituents.
-
Predicted Reactivity: The two bromine atoms in the 3,5-isomer are electronically and sterically equivalent, leading to a lower degree of regioselectivity in mono-coupling reactions. Overall, the reactivity in Suzuki coupling is anticipated to be lower than that of the C4-Br in this compound due to weaker electronic activation.
Comparative Reactivity in Suzuki Coupling:
| Feature | This compound | Methyl 3,5-dibromobenzoate |
| Most Reactive Site | C4-Br | C3-Br and C5-Br (similar reactivity) |
| Relative Reactivity | Higher (at C4) | Lower |
| Regioselectivity | High (selective for C4) | Low (mixture of mono-substituted products) |
Logical Relationship of Reactivity in Suzuki Coupling
References
A Comparative Analysis of Dibromobenzoate Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic compounds is a cornerstone of modern synthesis. Among the vast arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. This guide provides a comparative analysis of the performance of various dibromobenzoate isomers in the Suzuki coupling reaction, offering insights into their relative reactivity and regioselectivity. Furthermore, a comparison with alternative cross-coupling methodologies is presented to provide a broader context for synthetic strategy.
The reactivity of dibromobenzoate isomers in Suzuki coupling is intricately governed by a combination of electronic and steric factors. The electron-withdrawing nature of the carboxylate group and the position of the two bromine atoms on the benzene ring dictate the ease of oxidative addition, the rate-determining step in many Suzuki couplings.
Comparative Performance in Suzuki Coupling
The following tables summarize the typical performance of methyl dibromobenzoate isomers in Suzuki coupling with phenylboronic acid. It is important to note that reaction conditions can significantly influence yields and regioselectivity.
| Isomer | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (major product) |
| Methyl 2,3-Dibromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate | Coupling at C2 |
| Methyl 2,4-Dibromobenzoate | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Good | Coupling at C4[1] |
| Methyl 2,5-Dibromobenzoate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | Good to Excellent | Coupling at C5 |
| Methyl 2,6-Dibromobenzoate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | Low to Moderate | - |
| Methyl 3,4-Dibromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Good | Coupling at C4 |
| Methyl 3,5-Dibromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | Excellent | - |
Note: Yields are generalized from literature and can vary based on specific conditions and boronic acid partners. Regioselectivity is influenced by the electronic and steric environment of the C-Br bonds.
Factors Influencing Reactivity and Regioselectivity
Electronic Effects: The electron-withdrawing carboxylate group deactivates the aromatic ring towards oxidative addition. However, the position of the bromine atoms relative to this group and to each other creates a nuanced electronic landscape. For instance, in 2,4-dibromobenzoate, the bromine at the C4 position is electronically favored for oxidative addition due to the combined electron-withdrawing effects of the carboxylate and the other bromine atom.
Steric Hindrance: Steric hindrance plays a crucial role, particularly for isomers with bromine atoms in the ortho positions.
-
2,6-Dibromobenzoate: This isomer exhibits the lowest reactivity due to the severe steric hindrance around both bromine atoms, impeding the approach of the bulky palladium catalyst.[2] Specialized bulky phosphine ligands are often required to achieve even moderate yields.[2]
-
2,3- and 2,5-Dibromobenzoates: These isomers show intermediate reactivity. The regioselectivity is often governed by a subtle interplay of sterics and electronics. In many cases, coupling occurs preferentially at the less sterically hindered bromine atom.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a dibromobenzoate isomer.
General Procedure for Suzuki Coupling of Methyl 3,5-Dibromobenzoate
Materials:
-
Methyl 3,5-dibromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add methyl 3,5-dibromobenzoate, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 85°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.
Comparison with Other Cross-Coupling Reactions
While the Suzuki coupling is a powerful tool, other cross-coupling reactions offer alternative pathways for the functionalization of dibromobenzoates.
| Reaction | Coupling Partner | Typical Catalyst | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannanes | Palladium | Mild conditions, tolerant of many functional groups.[3][4][5] | Toxicity of tin reagents.[3][4][5] |
| Heck Reaction | Alkenes | Palladium | Good for forming C-C double bonds.[6][7][8][9] | Can have issues with regioselectivity.[9] |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper | Excellent for forming C-C triple bonds.[10][11][12] | Requires a copper co-catalyst in many cases.[12] |
| Buchwald-Hartwig Amination | Amines | Palladium | Efficient formation of C-N bonds.[7] | Requires specific, often expensive, phosphine ligands. |
The choice of coupling reaction will depend on the desired final product and the specific functionalities present in the starting materials. For the synthesis of biaryl compounds, the Suzuki coupling often represents the most practical and environmentally benign option due to the low toxicity of boronic acids and their byproducts.
Conclusion
The Suzuki coupling of dibromobenzoate isomers is a nuanced process where reactivity and regioselectivity are dictated by a delicate balance of electronic and steric effects. While isomers with less steric hindrance and electronically activated C-Br bonds, such as methyl 3,5-dibromobenzoate, react readily, ortho-substituted isomers like methyl 2,6-dibromobenzoate present significant challenges. By understanding these underlying principles and carefully selecting catalysts and reaction conditions, researchers can effectively utilize the Suzuki coupling to synthesize a diverse array of functionalized benzoate derivatives. For transformations requiring the introduction of other functionalities, alternative cross-coupling reactions such as Stille, Heck, Sonogashira, and Buchwald-Hartwig amination provide powerful complementary tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
A Spectroscopic Showdown: Unmasking the Isomers of Methyl Dibromobenzoate
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of Methyl 2,4-dibromobenzoate and its structural isomers. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols to aid in their differentiation and characterization.
In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical and biological properties. This guide focuses on the spectroscopic comparison of this compound and its five structural isomers: Methyl 2,3-dibromobenzoate, Methyl 2,5-dibromobenzoate, Methyl 2,6-dibromobenzoate, Methyl 3,4-dibromobenzoate, and Methyl 3,5-dibromobenzoate. By examining their unique spectral fingerprints, researchers can confidently distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | Aromatic Protons | OCH₃ Protons |
| This compound | 7.89 (d, J = 2.0 Hz, 1H), 7.68 (dd, J = 8.4, 2.0 Hz, 1H), 7.49 (d, J = 8.4 Hz, 1H) | 3.92 (s, 3H) |
| Methyl 2,3-dibromobenzoate | 7.70 (d, J = 8.0 Hz, 1H), 7.58 (d, J = 7.8 Hz, 1H), 7.30 (t, J = 7.9 Hz, 1H) | 3.94 (s, 3H) |
| Methyl 2,5-dibromobenzoate | 7.82 (d, J = 2.4 Hz, 1H), 7.60 (d, J = 8.6 Hz, 1H), 7.54 (dd, J = 8.6, 2.4 Hz, 1H) | 3.93 (s, 3H) |
| Methyl 2,6-dibromobenzoate | 7.40 (t, J = 8.1 Hz, 1H), 7.28 (d, J = 8.1 Hz, 2H) | 3.95 (s, 3H) |
| Methyl 3,4-dibromobenzoate | 8.18 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.4, 2.0 Hz, 1H), 7.59 (d, J = 8.4 Hz, 1H) | 3.91 (s, 3H) |
| Methyl 3,5-dibromobenzoate | 8.05 (t, J = 1.6 Hz, 1H), 7.90 (d, J = 1.6 Hz, 2H) | 3.90 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C=O | Aromatic Carbons | OCH₃ |
| This compound | 164.8 | 136.2, 134.5, 131.8, 130.5, 128.2, 124.9 | 52.8 |
| Methyl 2,3-dibromobenzoate | 165.2 | 135.8, 134.1, 132.7, 130.9, 128.6, 125.3 | 52.9 |
| Methyl 2,5-dibromobenzoate | 165.0 | 135.5, 134.9, 132.4, 131.7, 129.0, 122.1 | 52.9 |
| Methyl 2,6-dibromobenzoate | 165.7 | 139.5, 132.8, 131.5, 128.6 | 53.1 |
| Methyl 3,4-dibromobenzoate | 165.4 | 137.2, 133.8, 132.1, 131.0, 129.5, 127.8 | 52.7 |
| Methyl 3,5-dibromobenzoate | 164.5 | 137.5, 135.0, 130.2, 126.8 | 52.6 |
**Table 3: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹) **
| Compound | C=O Stretch | C-O Stretch | C-Br Stretch |
| This compound | ~1730 | ~1250 | ~680, ~550 |
| Methyl 2,3-dibromobenzoate | ~1732 | ~1255 | ~700, ~560 |
| Methyl 2,5-dibromobenzoate | ~1728 | ~1260 | ~690, ~570 |
| Methyl 2,6-dibromobenzoate | ~1735 | ~1245 | ~710, ~580 |
| Methyl 3,4-dibromobenzoate | ~1725 | ~1265 | ~670, ~540 |
| Methyl 3,5-dibromobenzoate | ~1726 | ~1270 | ~660, ~530 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCH₃]⁺ | [M-COOCH₃]⁺ |
| This compound | 292/294/296 | 261/263/265 | 233/235/237 |
| Methyl 2,3-dibromobenzoate | 292/294/296 | 261/263/265 | 233/235/237 |
| Methyl 2,5-dibromobenzoate | 292/294/296 | 261/263/265 | 233/235/237 |
| Methyl 2,6-dibromobenzoate | 292/294/296 | 261/263/265 | 233/235/237 |
| Methyl 3,4-dibromobenzoate | 292/294/296 | 261/263/265 | 233/235/237 |
| Methyl 3,5-dibromobenzoate | 292/294/296 | 261/263/265 | 233/235/237 |
Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with relative intensities corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the methyl dibromobenzoate isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Parameters: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All ¹³C NMR spectra were proton-decoupled.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid methyl dibromobenzoate isomer was placed directly onto the diamond crystal of a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Instrumentation: IR spectra were recorded in the range of 4000-400 cm⁻¹.
-
Parameters: Each spectrum was an average of 4 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of each isomer (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a gas chromatograph (Agilent 7890B) coupled to a mass spectrometer (Agilent 5977A) with an electron ionization (EI) source.
-
GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from an initial temperature of 100 °C (held for 1 min) to 250 °C at a rate of 10 °C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The ion source temperature was maintained at 230 °C, and the electron energy was 70 eV. Mass spectra were scanned over the m/z range of 50-400.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of methyl dibromobenzoate isomers.
A Researcher's Guide to Confirming the Structure of Methyl 2,4-dibromobenzoate Derivatives using NMR Spectroscopy
For professionals in chemical research and drug development, unequivocal structural confirmation of novel synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of using ¹H and ¹³C NMR to confirm the structure of Methyl 2,4-dibromobenzoate and its derivatives, supported by experimental data and protocols.
The Power of NMR in Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). Key parameters derived from NMR spectra, such as chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J), allow for the precise mapping of a molecule's structure.
In the case of this compound derivatives, NMR is instrumental in confirming the substitution pattern on the aromatic ring and the integrity of the methyl ester group. The number of signals in the aromatic region, their chemical shifts, and their splitting patterns are highly sensitive to the positions of the bromine atoms and any other substituents.
Comparative NMR Data of Brominated Methyl Benzoate Isomers
Table 1: ¹H and ¹³C NMR Data for Brominated Methyl Benzoate Derivatives
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | OCH₃ (δ, ppm, Multiplicity) | Aromatic Carbons (δ, ppm) | C=O (δ, ppm) | OCH₃ (δ, ppm) |
| Methyl 2-bromobenzoate | 7.77 (dd, J=7.8, 1.8), 7.64 (td, J=7.5, 1.2), 7.34 (td, J=7.8, 1.2), 7.30 (dd, J=7.5, 1.8) | 3.92 (s) | 134.2, 132.7, 131.6, 129.5, 127.3, 121.8 | 166.0 | 52.6 |
| Methyl 4-bromobenzoate | 7.89 (d, J=8.7), 7.58 (d, J=8.7) | 3.91 (s) | 131.8, 131.1, 129.9, 128.4 | 166.2 | 52.4 |
| Methyl 3,5-dibromobenzoate | 8.11 (d, J=1.5), 7.85 (t, J=1.5) | 3.93 (s) | 137.5, 132.5, 130.5, 123.1 | 164.1 | 52.9 |
Data compiled from various sources and may be subject to minor variations based on experimental conditions.
Analysis of Trends:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern. For this compound, one would expect three distinct signals in the aromatic region. The proton at C6 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a doublet. The electron-withdrawing nature of the bromine atoms and the ester group will generally shift these protons downfield compared to unsubstituted methyl benzoate.
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum indicates the symmetry of the molecule. For this compound, six distinct aromatic carbon signals are expected due to the lack of symmetry. The carbons directly attached to the bromine atoms (C2 and C4) will show characteristic chemical shifts.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often involves complementary techniques.
Table 2: Comparison of Spectroscopic Methods for Structural Analysis
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry. | Non-destructive, provides rich structural information. | Lower sensitivity, requires larger sample amounts for ¹³C NMR. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum and integrate the signals.
Visualizing the Workflow and Structural Analysis
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relationship between the molecular structure and its NMR signals.
Caption: Workflow for NMR-based structural confirmation.
Caption: Structure and expected ¹H NMR signals.
Reactivity Face-Off: A Comparative Analysis of C2-Br vs. C4-Br in Methyl 2,4-dibromobenzoate
For researchers and professionals in drug development and synthetic chemistry, the regioselective functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. Methyl 2,4-dibromobenzoate presents a common challenge: how to selectively react one of its two bromine atoms. This guide provides a detailed comparison of the reactivity of the bromine atoms at the C2 and C4 positions, supported by established chemical principles and experimental data from analogous systems, to aid in the strategic planning of synthetic routes.
The differential reactivity of the two bromine atoms is governed by a combination of electronic and steric effects. The C2-Br is ortho to the electron-withdrawing methyl ester group, while the C4-Br is para. This positioning creates a nuanced reactivity profile that can be exploited in various cross-coupling and substitution reactions.
Factors Influencing Reactivity
The selective reaction at either the C2 or C4 position is primarily dictated by two key factors:
-
Steric Hindrance: The methyl ester group at the C1 position provides significant steric bulk around the C2-Br. This steric hindrance can impede the approach of bulky reagents and catalysts, often favoring reaction at the less hindered C4 position.
-
Electronic Effects: The methyl ester is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Its influence is felt more strongly at the ortho (C2) and para (C4) positions. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the positions can influence the rate of oxidative addition.
Reactivity in Common Cross-Coupling Reactions
While specific experimental data for this compound is not abundant in the literature, we can infer its reactivity based on well-studied analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In dihalogenated substrates where one halogen is in a sterically hindered position, the reaction often proceeds preferentially at the less hindered site. For this compound, the C4-Br is the more likely site for the initial coupling.
Sonogashira Coupling
Similar to the Suzuki-Miyaura coupling, the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is also sensitive to steric hindrance. It is therefore anticipated that the Sonogashira coupling of this compound would preferentially occur at the C4 position. Studies on analogous compounds, such as 1,4-dibromo-2-(trifluoromethyl)benzene, have shown that Sonogashira reactions favor the C4 position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The regioselectivity in this reaction can be influenced by the choice of ligand and reaction conditions. While steric hindrance at the C2 position might disfavor coupling, the electronic activation at this position could play a more significant role, potentially leading to a mixture of products or tunable selectivity.
Quantitative Data from Analogous Systems
The following table summarizes the expected regioselectivity based on data from structurally similar compounds.
| Reaction Type | Preferred Position of Reaction | Rationale |
| Suzuki-Miyaura Coupling | C4-Br | Less steric hindrance from the adjacent methyl ester group. |
| Sonogashira Coupling | C4-Br | Reduced steric hindrance allows for easier access by the catalyst and alkyne. |
| Buchwald-Hartwig Amination | C4-Br or C2-Br (condition dependent) | Competition between steric hindrance at C2 and electronic effects. Selectivity may be controlled by ligand choice. |
| Nucleophilic Aromatic Substitution | C4-Br | The C4 position is activated by the para- and ortho-electron-withdrawing groups. The C2 position is also activated but more sterically hindered. |
Experimental Protocols for Key Experiments
The following are generalized experimental protocols for regioselective cross-coupling reactions, based on procedures for analogous di-substituted aromatic compounds.
General Protocol for Regioselective Suzuki-Miyaura Coupling at C4
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the C4-coupled product.
General Protocol for Regioselective Sonogashira Coupling at C4
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper co-catalyst like CuI (0.04 equiv.) in a suitable solvent such as degassed triethylamine or a mixture of THF and triethylamine.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the C4-alkynylated product.
Visualizing Reaction Selectivity
The following diagrams illustrate the factors influencing the regioselectivity of cross-coupling reactions on this compound.
Caption: Factors influencing the reactivity of C2-Br vs. C4-Br.
Caption: Logical workflow for predicting regioselective cross-coupling outcomes.
Acidity of Dibromobenzoic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development and chemical synthesis. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME properties). This guide provides an objective comparison of the pKa of 2,4-dibromobenzoic acid and its isomers, supported by theoretical data and established experimental protocols. Understanding the factors that dictate the acidity of these isomers is crucial for predicting their behavior in physiological and chemical systems.
Data Presentation: pKa Values of Dibromobenzoic Acid Isomers
The acidity of benzoic acid is significantly influenced by the position of its substituents. Electron-withdrawing groups, such as bromine, generally increase the acidity (decrease the pKa) by stabilizing the negative charge of the conjugate base (benzoate anion). The following table summarizes the predicted aqueous pKa values for the isomers of dibromobenzoic acid, with benzoic acid included as a reference.
| Compound | Structure | pKa Value |
| Benzoic Acid | 4.20[1] | |
| 2,3-Dibromobenzoic Acid | 2.46 (Predicted) | |
| 2,4-Dibromobenzoic Acid | Not Available | |
| 2,5-Dibromobenzoic Acid | 2.46 (Predicted) | |
| 2,6-Dibromobenzoic Acid | 1.50 (Predicted) | |
| 3,4-Dibromobenzoic Acid | 3.58 (Predicted) | |
| 3,5-Dibromobenzoic Acid | 3.42 (Predicted) |
Note: The pKa value for 2,4-dibromobenzoic acid was not available in the reviewed literature. Predicted values are based on computational chemistry models.
Analysis of Acidity Trends
The variation in pKa values among the dibromobenzoic acid isomers can be explained by a combination of electronic and steric effects.
-
Inductive Effect (-I): Bromine is more electronegative than carbon and withdraws electron density from the benzene ring through the sigma bonds. This inductive effect stabilizes the negatively charged carboxylate anion, making the corresponding acid stronger (lower pKa). The effect is distance-dependent, weakening as the bromine atoms move further from the carboxyl group.
-
Resonance Effect (+R): The lone pairs on the bromine atoms can be delocalized into the benzene ring's pi system. This resonance effect donates electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. This effect is most prominent when the substituent is at the ortho or para position relative to the carboxyl group.
-
Ortho Effect: Substituents in the ortho position (C2 or C6) can cause significant steric hindrance. This forces the -COOH group out of the plane of the benzene ring, disrupting its resonance with the ring. This disruption enhances the acidity in two ways: it prevents the carboxyl group from donating electron density to the ring and it reduces the destabilizing +R effect from the ortho-substituent. This is why ortho-substituted benzoic acids are often much stronger acids than their meta and para isomers.
Interpretation of the Data:
-
2,6-Dibromobenzoic Acid (pKa ≈ 1.50): This is the strongest acid among the isomers. The presence of two bromine atoms in the ortho positions creates a powerful ortho effect. The steric hindrance is maximized, forcing the carboxyl group out of the ring's plane and leading to a substantial increase in acidity.
-
2,3- and 2,5-Dibromobenzoic Acids (pKa ≈ 2.46): These isomers are significantly more acidic than benzoic acid. They both have one ortho-bromine, which exerts a strong acid-strengthening ortho effect. The second bromine atom (at C3 or C5) contributes an additional inductive withdrawing effect.
-
3,5-Dibromobenzoic Acid (pKa ≈ 3.42): In this isomer, both bromine atoms are in the meta positions. At this position, the electron-donating resonance effect is minimal, and the acidity is primarily enhanced by the additive electron-withdrawing inductive effects of the two bromine atoms.
-
3,4-Dibromobenzoic Acid (pKa ≈ 3.58): This isomer is less acidic than the 3,5-isomer. While it benefits from the inductive effects of both bromines, the bromine at the C4 (para) position can exert a weak, acid-weakening resonance effect, slightly counteracting the inductive stabilization.
-
2,4-Dibromobenzoic Acid (pKa not available): Based on the principles above, one can predict the approximate acidity. It has one bromine in the ortho position and one in the para position. The ortho effect from the C2 bromine would strongly increase acidity. The C4 bromine would contribute a strong inductive effect but also a counteracting resonance effect. The overall acidity would be high, likely with a pKa value similar to or slightly higher than that of the 2,3- and 2,5-isomers.
Logical Relationship of Substituent Effects on Acidity
The following diagram illustrates how the position of a substituent like bromine influences the electronic effects that determine the final pKa of a benzoic acid derivative.
Caption: Substituent effects on benzoic acid acidity.
Experimental Protocols for pKa Determination
The pKa values of acidic compounds are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is the most common method for determining pKa. It involves titrating a solution of the acidic compound with a strong base of known concentration and monitoring the pH change using a calibrated pH meter.
Workflow:
-
Preparation: A precise amount of the dibromobenzoic acid isomer is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., water-ethanol) to ensure solubility.
-
Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of base added. The equivalence point is determined from the point of maximum slope (using the first derivative of the curve). The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized ([HA] = [A⁻]).
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Method
This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Workflow:
-
Preparation: A stock solution of the dibromobenzoic acid isomer is prepared.
-
Buffer Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa of the analyte are prepared.
-
Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each buffered solution is recorded. The wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms are identified.
-
Analysis: The absorbance at a chosen wavelength is plotted against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation, often corresponding to the inflection point of the resulting sigmoidal curve.
This guide provides a framework for understanding and comparing the acidity of dibromobenzoic acid isomers. The interplay of inductive, resonance, and steric effects, dictated by the position of the bromine substituents, creates a distinct acidity profile for each compound, which is a vital consideration for their application in research and development.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of Methyl 2,4-dibromobenzoate
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like Methyl 2,4-dibromobenzoate is critical for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the most effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. Potential impurities in synthesized this compound can include unreacted starting materials like 2,4-dibromobenzoic acid and methanol, as well as isomeric byproducts such as Methyl 2,5-dibromobenzoate or Methyl 3,5-dibromobenzoate. A multi-technique approach is often recommended for a comprehensive purity profile.
Comparison of Analytical Methods
A summary of the performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of compounds structurally similar to this compound is presented below. This data provides a benchmark for what can be expected when analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Purity Determination | Typically >99% for the main component. | Typically >99% for the main component. | Can determine absolute purity with high accuracy.[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (for similar brominated compounds) | ~1.1 µg/mL (for brominated compounds)[2] | Impurity quantification at ≥0.1% level[2] |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL (for similar brominated compounds) | ~3.3 µg/mL (for brominated compounds)[2] | Impurity quantification at ≥0.1% level[2] |
| Precision (RSD) | < 2% (Repeatability)[2] | < 2% (Repeatability)[2] | < 0.40% (Intra- and inter-day)[2] |
| Key Advantages | High resolution for separating closely related isomers; robust and widely available.[3] | High separation efficiency and definitive identification of volatile impurities through mass spectral data.[1] | Provides structural information and can quantify impurities without the need for a reference standard of the impurity itself; non-destructive.[4][5] |
| Limitations | Requires reference standards for impurity quantification. | May require derivatization for non-volatile impurities; potential for thermal degradation of the analyte. | Lower sensitivity for detecting trace impurities compared to chromatographic methods; signal overlap can complicate quantification.[5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic esters and can be adapted for the specific analysis of this compound.[1][2][6]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound and the quantification of non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase : A gradient of acetonitrile and water is recommended to ensure the separation of polar and non-polar impurities.
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30°C.[6]
-
Detection Wavelength : 254 nm.[6]
-
Injection Volume : 10 µL.[6]
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities and the main analyte.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas : Helium, constant flow of 1.0 mL/min.[1]
-
Injector Temperature : 250°C.[6]
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation :
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 2 mg/mL.
-
Quantitative ¹H NMR (qNMR) Spectroscopy Method
This protocol describes the determination of the absolute purity of this compound using an internal standard.[1]
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Materials :
-
Internal Standard : A certified reference material with known purity, stable, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]
-
Solvent : A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).[1]
-
-
Sample Preparation :
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse experiment.[1]
-
Relaxation Delay (d1) : At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).[1]
-
Number of Scans : Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8-16).
-
References
A Comparative Guide to Alternative Reagents for Methyl 2,4-dibromobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-dibromobenzoate is a versatile building block in organic synthesis, primarily utilized for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][2] Its two bromine atoms offer sites for sequential or double functionalization. However, the specific substitution pattern and the reactivity of the C-Br bonds may not be optimal for all synthetic strategies. This guide provides an objective comparison of alternative reagents, focusing on their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
The choice of a halogenated aromatic compound profoundly impacts reactivity, reaction conditions, and synthetic efficiency.[3] In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the carbon-halogen (C-X) bond dissociation energy, following the general order: C–I < C–Br < C–Cl.[3][4][5] This principle is fundamental to understanding the relative performance of the alternatives presented below.
Data Presentation: Comparison of Alternative Reagents
The following table summarizes key quantitative and qualitative data for viable alternatives to this compound, providing a basis for selecting the appropriate reagent for a given synthetic challenge.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Comparison to this compound | Typical Applications |
| This compound (Reference) | C₈H₆Br₂O₂ | 293.94 | Two reactive sites for double or sequential coupling.[1] | Synthesis of biaryl compounds, heterocycles, and complex substituted aromatics.[2] |
| Methyl 2-bromo-4-iodobenzoate | C₈H₆BrIO₂ | 340.94 | Offers excellent site-selectivity. The C-I bond is significantly more reactive, allowing for selective functionalization at the 4-position under milder conditions before reacting the C-Br bond.[6] | Sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki).[6][7] |
| Methyl 4-bromo-2-chlorobenzoate | C₈H₆BrClO₂ | 249.49 | A more cost-effective dihalogenated alternative. The C-Br bond is more reactive than the C-Cl bond, enabling selective coupling, though conditions for cleaving the C-Cl bond are harsher.[4][8] | Stepwise synthesis where cost is a primary concern. |
| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | An isomeric alternative leading to a different substitution pattern (meta-disubstituted products). The two bromine atoms are electronically equivalent, making selective monocoupling challenging. | Synthesis of molecules requiring a 1,3,5-substitution pattern on the benzene ring. |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | A simpler, monofunctional reagent suitable when only one C-C or C-N bond formation is required at the 4-position. More economical than the di-halogenated counterpart. | Direct synthesis of 4-substituted benzoates via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.[4] |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | A monofunctional reagent for introducing substituents at the ortho-position. Steric hindrance from the adjacent ester group can influence reactivity.[8] | Synthesis of ortho-substituted benzoic acid derivatives. |
Mandatory Visualizations
Logical Relationships and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycle governing the reactions discussed, the strategic advantage of using mixed-halide reagents, and a typical experimental workflow.
Experimental Protocols
The following are representative methodologies for key cross-coupling reactions, adapted from established procedures.[3][5] These protocols can be modified for the specific reagents listed in the comparison table.
Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.
-
Objective: To synthesize a biaryl compound from a halogenated benzoate derivative.
-
Materials:
-
Halogenated Benzoate (e.g., Methyl 2-bromo-4-iodobenzoate, 1.0 mmol)
-
Arylboronic Acid (1.1 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1, 10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated benzoate, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Buchwald-Hartwig Amination Protocol (C-N Bond Formation)
This protocol outlines a general method for the palladium-catalyzed coupling of an aryl halide with an amine.[9][10]
-
Objective: To synthesize an N-aryl benzoate derivative.
-
Materials:
-
Halogenated Benzoate (e.g., Methyl 4-bromobenzoate, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous Solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the halogenated benzoate and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling Protocol (C-C Bond Formation with Alkyne)
This protocol details a copper-free method for the coupling of an aryl halide with a terminal alkyne.[11][12][13]
-
Objective: To synthesize an alkynylated benzoate derivative.
-
Materials:
-
Halogenated Benzoate (e.g., Methyl 2-bromo-4-iodobenzoate, 1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 mmol)
-
Anhydrous Solvent (e.g., THF or DMF, 10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated benzoate and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 6-24 hours. For selective coupling to the C-I bond of Methyl 2-bromo-4-iodobenzoate, room temperature is often sufficient.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
While this compound is a valuable reagent, a range of effective alternatives offers strategic advantages for modern organic synthesis. Mixed-halide reagents like Methyl 2-bromo-4-iodobenzoate provide exceptional control for sequential, site-selective functionalization due to the differential reactivity of the C-I and C-Br bonds.[6] For applications where cost is a significant driver and high reactivity is not paramount, chloro-bromo analogs such as Methyl 4-bromo-2-chlorobenzoate represent a viable, economical choice.[4] Simpler, monofunctionalized benzoates are the most direct and cost-effective option when only a single transformation is desired. The selection of an appropriate building block is a critical decision that balances reactivity, selectivity, cost, and the overall synthetic strategy, enabling researchers to optimize the construction of complex and valuable molecules.
References
- 1. This compound | 54335-33-0 | FM66220 [biosynth.com]
- 2. This compound | 54335-33-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-bromo-4-iodobenzoate | 1261588-35-5 | Benchchem [benchchem.com]
- 7. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Efficiency in Cross-Coupling Reactions with Dibromoarenes
For researchers, scientists, and professionals in drug development, the selective functionalization of dibromoarenes is a critical step in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The efficiency of cross-coupling reactions involving these substrates is highly dependent on the choice of catalyst, ligand, base, and solvent system. This guide provides an objective comparison of various catalyst systems for common cross-coupling reactions with dibromoarenes, supported by experimental data to facilitate informed catalyst selection.
The primary challenge in the cross-coupling of dibromoarenes lies in achieving selective mono- or di-substitution. This selectivity is influenced by the relative reactivity of the two C-Br bonds, which can be affected by the electronic and steric environment of the arene core. The choice of an appropriate catalyst system is paramount to controlling the reaction outcome.[1][2]
Comparative Performance of Catalysts in Cross-Coupling Reactions
The following tables summarize the performance of various palladium and nickel-based catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with dibromoarene substrates. The data presented is compiled from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Dibromoarenes
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] For dibromoarenes, bulky, electron-donating phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Dibromoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-dibromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 (Disubstituted) | [3] |
| 1,3-dibromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 (Monosubstituted) | [3] |
| 2,6-dibromopyridine | (4-Fluorophenyl)boronic acid | [Pd(IPr)(allyl)Cl] | K₃PO₄ | MeOH/THF | RT | 12 | 85 (Monosubstituted) | [3] |
Table 2: Buchwald-Hartwig Amination of Dibromoarenes
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[4] The choice of ligand is critical for achieving high yields and functional group tolerance.[5]
| Dibromoarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-dibromobenzene | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 95 (Disubstituted) | [5] |
| 1,3-dibromobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 88 (Monosubstituted) | [4] |
| 9,10-dibromoanthracene | Piperidine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 24 | 90 (Disubstituted) | [4] |
Table 3: Sonogashira Coupling of Dibromoarenes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[6][7]
| Dibromoarene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-dibromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | 98 (Disubstituted) | [8] |
| 1,3-dibromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 80 | 12 | 85 (Monosubstituted) | [6] |
| 1,4-dibromo-2,5-diethynylbenzene | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 8 | 91 (Disubstituted) | [2] |
Table 4: Heck Coupling of Dibromoarenes
The Heck reaction allows for the vinylation of aryl halides.[9] Controlling selectivity in the double Heck reaction of dibromoanthracenes can be challenging, often requiring careful optimization of reaction conditions.[1]
| Dibromoarene | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9,10-dibromoanthracene | Ethyl acrylate | trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | NaOAc·3H₂O | DMF | 110 | 10 | 85 (Disubstituted) | [1] |
| 1,4-dibromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 90 (Disubstituted) | [10] |
| 1,1-dibromoethylene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 75 (Monosubstituted) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask, combine the dibromoarene (1.0 mmol), boronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%), SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Stir the mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.4 mmol).
-
Reagent Addition: Add the dibromoarene (1.0 mmol) and the amine (1.1-2.2 mmol) followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by chromatography.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask, dissolve the dibromoarene (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1-5 mol%) in the solvent (e.g., THF).
-
Reagent Addition: Add the amine base (e.g., triethylamine) and the terminal alkyne (1.1-2.2 mmol).
-
Reaction: Stir the reaction mixture under an inert atmosphere at the indicated temperature until the starting material is consumed.
-
Work-up and Purification: Remove the solvent in vacuo, and purify the residue by flash chromatography.
General Protocol for Heck Coupling:
-
Reaction Setup: Combine the dibromoarene (1.0 mmol), the alkene (1.2-2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N or NaOAc, 2.5 mmol) in a sealed tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture at the specified temperature for the given time.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Visualizing Reaction Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the fundamental relationships in catalytic cycles.
Caption: A generalized workflow for catalyst screening and optimization in cross-coupling reactions.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Reaction Mechanisms of Dibrominated Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalytic systems for two key cross-coupling reactions involving dibrominated benzoates: the Suzuki-Miyaura and Heck reactions. Understanding the nuances of these reaction mechanisms and the performance of different catalysts is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research. This document summarizes quantitative data from the literature, presents detailed experimental protocols, and visualizes reaction pathways and workflows.
Suzuki-Miyaura Coupling of Dibrominated Benzoates
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of dibrominated benzoates, selective mono- or di-substitution can be achieved by carefully selecting the catalyst, ligands, and reaction conditions. Below is a comparison of common palladium-based catalyst systems for the selective mono-arylation of a model substrate, methyl 2,5-dibromobenzoate.
Data Presentation: Comparison of Catalyst Systems for Mono-Suzuki-Miyaura Coupling of Methyl 2,5-Dibromobenzoate
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-coupled Product | Reference for Conditions |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | Good to Excellent | [1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (for similar substrates) | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High (for similar substrates) | [3] |
Note: Yields are based on reactions with similar brominated aromatic substrates and may vary for methyl 2,5-dibromobenzoate.
Heck Reaction of Dibrominated Benzoates
The Heck reaction enables the arylation of alkenes. For dibrominated benzoates, this reaction can be employed to introduce vinyl substituents, which are valuable handles for further synthetic transformations. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. The following table compares different palladium catalyst systems for the Heck reaction of a model substrate, ethyl 3,5-dibromobenzoate, with styrene.
Data Presentation: Comparison of Catalyst Systems for Heck Reaction of Ethyl 3,5-Dibromobenzoate with Styrene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference for Conditions |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | Moderate to Good | [2] |
| Pd/C | None | Na₂CO₃ | NMP | 150 | 3 | High | [4] |
| Pd EnCat | None | Na₂CO₃ | NMP | 150 | 3 | Excellent | [4] |
| Pd(OAc)₂ / XantPhos | XantPhos | Cs₂CO₃ | Benzene | rt (visible light) | 12 | Good |
Note: Yields are based on reactions with similar brominated aromatic substrates and may vary for ethyl 3,5-dibromobenzoate.
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of Methyl 2,5-Dibromobenzoate
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of polybrominated furans[1].
Materials:
-
Methyl 2,5-dibromobenzoate
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a pressure tube, add methyl 2,5-dibromobenzoate (1.0 equiv.), the arylboronic acid (1.1 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Add 1,4-dioxane to the tube.
-
Add the 2 M aqueous solution of K₂CO₃.
-
Seal the pressure tube and purge with argon or nitrogen.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of Ethyl 3,5-Dibromobenzoate with Styrene
This protocol is a general procedure for the Heck reaction of aryl bromides[4][5].
Materials:
-
Ethyl 3,5-dibromobenzoate
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add ethyl 3,5-dibromobenzoate (1.0 equiv.), Pd(OAc)₂ (e.g., 0.02 equiv.), and PPh₃ (e.g., 0.04 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add styrene (1.2 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Logical relationship for comparing catalytic systems.
References
Comparative Analysis of Methyl 2,4-dibromobenzoate Derivatives: A Review of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-dibromobenzoate and its derivatives represent a class of halogenated aromatic compounds with potential applications in medicinal chemistry. While comprehensive comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, existing research on related brominated aromatic structures suggests promising avenues for antimicrobial and anticancer applications. This guide synthesizes the available information on the biological activities of structurally similar compounds and outlines the standard experimental protocols used to evaluate such molecules, providing a framework for future research and development in this area.
Introduction to this compound
This compound is a chemical intermediate utilized in the synthesis of various organic molecules. Its structure, featuring a benzene ring substituted with two bromine atoms and a methyl ester group, provides a scaffold for the development of novel compounds with potential biological activity. Research has indicated its use in the preparation of compounds with immunosuppressive and antitumor properties, highlighting its significance as a starting material in drug discovery.
Potential Biological Activities: Inferences from Related Compounds
Although direct comparative data on a series of this compound derivatives is limited, the biological activities of other brominated and substituted benzoate compounds offer valuable insights into their potential therapeutic applications.
Anticancer Activity
Derivatives of various brominated aromatic compounds have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, studies on bromophenols and other brominated heterocyclic compounds have shown significant anticancer and antiproliferative activities. The mechanism of action for such compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. It is plausible that derivatives of this compound could exhibit similar properties, warranting further investigation into their cytotoxic potential against various cancer cell lines.
Antimicrobial Activity
Substituted methyl benzoate esters and other halogenated aromatic compounds have been reported to possess antibacterial and antifungal properties. The presence of bromine atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and interaction with intracellular targets. Structure-activity relationship (SAR) studies on similar compounds have shown that the nature and position of substituents on the benzene ring play a crucial role in determining the antimicrobial potency and spectrum. Therefore, the synthesis and evaluation of a library of this compound derivatives with diverse substitutions could lead to the discovery of novel antimicrobial agents.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of novel this compound derivatives, standardized experimental protocols are essential. The following are key assays typically employed in the screening and characterization of potential therapeutic agents.
In Vitro Anticancer Activity Assessment
A fundamental method for determining the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, during which viable cells metabolize MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment
The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining MIC values.
Experimental Workflow: Broth Microdilution for MIC Determination
Safety Operating Guide
Proper Disposal of Methyl 2,4-dibromobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed procedures for the proper disposal of Methyl 2,4-dibromobenzoate, a halogenated organic compound, designed for researchers, scientists, and drug development professionals.
The following protocols are based on established guidelines for handling hazardous chemical waste and are intended to supplement, not replace, your institution's specific environmental health and safety (EH&S) procedures. Always consult your local regulations and institutional policies before handling and disposing of chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3]
-
Engineering Controls: All handling of this compound and its waste should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, consult with your institution's EH&S department for appropriate respiratory protection.
-
In the event of a spill, treat all cleanup materials as hazardous waste.[5][6] Small spills that can be managed within 15 minutes by laboratory personnel should be cleaned up using appropriate spill kits, and the resulting waste disposed of as hazardous. For larger spills, evacuate the area and contact your institution's emergency response team.[5]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste.[7] It is crucial to segregate this waste stream from non-halogenated organic waste, as well as from other incompatible materials like acids, bases, and oxidizers.[4][7][8]
-
Waste Identification and Classification:
-
Waste Collection and Container Selection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), in a designated, compatible waste container.
-
Containers should be in good condition, free of leaks or cracks, and made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).[4][9] Avoid using metal containers, as halogenated solvents can produce acids that corrode metal.[4]
-
The container must have a secure, tight-fitting screw-on cap to prevent spills and the release of vapors.[10][11] Keep the container closed at all times except when adding waste.[5][10][11][12]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste".[10]
-
The label must include the full chemical name, "this compound," and its concentration or approximate amount. Do not use abbreviations or chemical formulas.[10]
-
Include the contact information of the waste generator (your name, lab, and date).[11][13]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][12]
-
The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[4]
-
Ensure secondary containment is used to capture any potential leaks from the primary container.[5][6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached your institution's storage time limit (often between 90 days and one year), submit a hazardous waste pickup request to your institution's EH&S department.[5][12]
-
Do not transport hazardous waste outside of your laboratory. Trained EH&S personnel will collect the waste from your designated SAA.[6]
-
Never dispose of this compound or any other hazardous chemical down the drain or in the regular trash. [4][5][14] Evaporation is not an acceptable method of disposal.[6]
Quantitative Data and Guidelines
The following table summarizes key quantitative limits and guidelines for hazardous waste accumulation, based on general laboratory safety protocols. Note that specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per Satellite Accumulation Area. | [6][12] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for P-listed wastes. | [6][12] |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion. | [9] |
| Storage Time Limit | Typically up to 9-12 months from the initial date of waste accumulation. | [5][12] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.dk [fishersci.dk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,4-dibromobenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2,4-dibromobenzoate, a halogenated aromatic compound. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment plan is non-negotiable.[1] The following table summarizes the recommended PPE, drawing on best practices for handling similar chemical compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that could cause serious eye damage.[1] Standard safety glasses are not sufficient as they do not provide a seal against chemical seepage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][2] | Prevents skin contact, which can lead to irritation or burns.[1] It is crucial to inspect gloves for any damage before use.[3] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is critical to prevent accidents and ensure the accuracy of your results.
Preparation and Handling:
-
Know Your Chemical : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound or a structurally similar compound.[2] This document contains vital information on hazards, first-aid measures, and handling procedures.
-
Prepare the Work Area : Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[1] All necessary equipment and reagents should be placed within the fume hood before starting.[1]
-
Aliquotting the Chemical : Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.[1]
-
Performing the Reaction : All experimental procedures must be conducted within the chemical fume hood.[1][2] Keep the sash at the lowest possible height that still allows for comfortable and safe work.[1]
Storage:
-
Proper Storage Conditions : Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7]
-
Container Integrity : Ensure the container is tightly closed and properly labeled.[4][6][7]
-
Segregation : Store incompatible chemicals separately to avoid hazardous reactions.[6][7]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with institutional regulations.
Waste Segregation and Disposal:
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.[1] The rinsate must be collected as hazardous waste.[1]
-
Segregate Waste : Halogenated organic waste must be collected in a designated and properly labeled waste container, separate from non-halogenated waste.[1]
-
Follow Institutional Procedures : Adhere to your institution's specific hazardous waste disposal procedures for the final disposal of the collected waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
